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  • Product: 4-[(3-Methylbut-2-enamido)methyl]benzoic acid
  • CAS: 1038335-01-1

Core Science & Biosynthesis

Foundational

chemical structure analysis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid Introduction In the landscape of modern drug discovery and development, the unambiguous characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

Introduction

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, a molecule possessing key functional groups—a carboxylic acid and an amide—that are prevalent in pharmacologically active compounds.

Given the absence of publicly available experimental data for this specific molecule, this whitepaper will leverage foundational principles of analytical chemistry and spectral data from analogous structures to present a robust, predictive analysis. The methodologies and interpretations herein are designed to serve as a practical guide for researchers, enabling them to anticipate spectral outcomes and design effective characterization workflows. Our approach is grounded in the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Table 1: Compound Properties

PropertyValue
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
CAS Number 1038335-01-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

Theoretical Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local electronic environment. The resulting spectrum provides information on the connectivity of atoms (through spin-spin coupling) and their chemical nature (via the chemical shift).

Predicted ¹H NMR Spectrum

The proton (¹H) NMR spectrum is anticipated to provide a unique fingerprint of the molecule, with each distinct proton environment producing a specific signal. The chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups. For instance, protons on the aromatic ring are expected to appear downfield due to the ring current effect, while the carboxylic acid proton will be significantly deshielded.

Table 2: Predicted ¹H NMR Data for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (in DMSO-d₆)

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
a~12.9Broad Singlet1H-COOH The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.[2]
b~8.5Triplet1H-NH- The amide proton's chemical shift is variable and concentration-dependent. It will couple with the adjacent methylene protons (c), appearing as a triplet.
c~7.9Doublet2HAr-H (ortho to COOH)These aromatic protons are deshielded by the electron-withdrawing carboxylic acid group. They are coupled to the protons at position 'd'.[3]
d~7.4Doublet2HAr-H (meta to COOH)These aromatic protons are less deshielded than those at 'c' and are coupled to them.[3]
e~4.4Doublet2H-CH₂- This methylene group is adjacent to the amide nitrogen and the aromatic ring, placing it in a moderately deshielded environment. It will be split into a doublet by the amide proton (b).
f~5.8Singlet1H=CH- The vinylic proton of the enamide system is expected to be a singlet as there are no adjacent protons within three bonds.
g~2.0Singlet3H-CH₃ (trans to C=O)The chemical shift of vinyl methyl groups is characteristic. This methyl group is deshielded by the double bond.
h~1.8Singlet3H-CH₃ (cis to C=O)This methyl group is also on the double bond but may have a slightly different chemical shift from 'g' depending on the exact geometry.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. Carbons in electron-withdrawing groups, such as carbonyls, will be significantly deshielded and appear at the downfield end of the spectrum.

Table 3: Predicted ¹³C NMR Data for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (in DMSO-d₆)

Predicted δ (ppm)AssignmentRationale
~167.0-COOH The carboxylic acid carbonyl carbon is highly deshielded.[4][5]
~165.5-C=O (Amide)The amide carbonyl carbon is also deshielded, but typically less so than a carboxylic acid.[5]
~155.0=C(CH₃)₂ The quaternary vinylic carbon is deshielded due to its position in the double bond.
~143.0Ar-C (ipso to -CH₂-)The aromatic carbon attached to the methylene group.
~130.0Ar-C (ipso to -COOH)The aromatic carbon bearing the carboxylic acid group.
~129.5Ar-CH (ortho to -COOH)Aromatic methine carbons ortho to the carboxylic acid.
~127.5Ar-CH (meta to -COOH)Aromatic methine carbons meta to the carboxylic acid.
~118.0=CH- The methine carbon of the double bond.
~42.0-CH₂- The benzylic methylene carbon.
~27.0-CH₃ The methyl carbon trans to the carbonyl.
~20.0-CH₃ The methyl carbon cis to the carbonyl.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter setup to ensure high-quality, reproducible data.

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6][7][8]

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

    • The final sample height in the tube should be approximately 4-5 cm.[6][9]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.[6]

    • Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution and minimizes peak broadening.[6]

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.[6]

    • Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ¹³C NMR, which is inherently less sensitive, several hundred to several thousand scans may be necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Lock C->D E Shim D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J MS_Fragmentation M [M+H]⁺ m/z = 234.27 F1 Fragment m/z = 152.16 M->F1 - C₅H₈O F2 Fragment m/z = 135.13 M->F2 Amide Cleavage F3 Fragment m/z = 83.08 M->F3 Amide Cleavage

Caption: Predicted fragmentation pathway.

Experimental Protocol: High-Resolution ESI-MS

This protocol ensures accurate mass measurement, which is critical for confirming the elemental composition.

Protocol Steps:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. [10] * Perform a serial dilution to create a final working solution with a concentration of about 1-10 µg/mL. [10]Overly concentrated samples can lead to signal suppression and instrument contamination.

    • If the solution appears cloudy or contains particulates, it must be filtered through a 0.22 µm syringe filter. [10] * Transfer the final solution to a standard 2 mL mass spectrometry vial.

  • Instrument Setup and Analysis:

    • The mass spectrometer is typically coupled with a liquid chromatography (LC) system. A direct infusion method can also be used.

    • Set the ESI source to either positive or negative ion mode.

    • Optimize key ESI parameters such as nebulizer gas pressure, drying gas flow rate, and capillary voltage to achieve a stable and robust signal.

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • For MS/MS analysis, select the m/z of the molecular ion as the precursor for collision-induced dissociation (CID).

    • Vary the collision energy to generate a comprehensive fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Theoretical Framework

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). Each type of bond and functional group absorbs IR radiation at a characteristic frequency (or wavenumber). An FTIR spectrum, therefore, provides a rapid and effective way to identify the functional groups present in a molecule.

Predicted FTIR Spectrum

The FTIR spectrum of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid is expected to be rich with characteristic peaks from its amide and carboxylic acid moieties.

Table 5: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
~3300Medium, SharpN-H StretchSecondary AmideThis peak is characteristic of the N-H bond in a secondary amide. [3]
3300-2500Strong, Very BroadO-H StretchCarboxylic AcidThe O-H stretch of a carboxylic acid is exceptionally broad due to strong hydrogen bonding. [11]
~3050WeakC-H StretchAromaticAromatic C-H stretches typically appear just above 3000 cm⁻¹. [12]
~2950MediumC-H StretchAliphaticAliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹. [12]
~1700Strong, SharpC=O StretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is typically found around 1700-1725 cm⁻¹. [11][13]
~1650Strong, SharpC=O Stretch (Amide I)Secondary AmideThe amide I band is one of the most characteristic absorptions in an IR spectrum. [3][14]
~1600MediumC=C StretchAromatic RingStretching vibrations of the aromatic ring.
~1540MediumN-H Bend (Amide II)Secondary AmideThe amide II band results from a coupling of the N-H bending and C-N stretching vibrations.
~1300MediumC-O StretchCarboxylic AcidThe C-O single bond stretch of the carboxylic acid. [11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation. [15][16] Protocol Steps:

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. [1][17] * Apply pressure using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Baseline & Peak Pick) E->F

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The structural elucidation of a novel compound such as 4-[(3-Methylbut-2-enamido)methyl]benzoic acid is a systematic process that relies on the convergence of data from multiple analytical techniques. This guide has outlined a predictive yet robust workflow, integrating NMR, MS, and FTIR spectroscopy. The predicted spectra and fragmentation patterns provide a clear set of expectations for researchers to validate against their experimental results. By following the detailed protocols, scientists and drug development professionals can ensure the generation of high-quality, reliable data, leading to the unambiguous confirmation of the molecule's chemical structure.

References

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Jakab, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 546. [Link]

  • LibreTexts Chemistry. (2021). 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • University of Toronto. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • ETH Zurich. NMR Sample Preparation. [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • LibreTexts Chemistry. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

Sources

Exploratory

biological activity and therapeutic potential of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

This in-depth technical guide provides a comprehensive analysis of the biological activity, therapeutic potential, and experimental characterization of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid . Biological Activity,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the biological activity, therapeutic potential, and experimental characterization of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid .

Biological Activity, Mechanism of Action, and Therapeutic Applications

Executive Summary

4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS: 1038335-01-1) is a functionalized derivative of the antifibrinolytic agent 4-(aminomethyl)benzoic acid (PAMBA) . Structurally, it consists of a benzoic acid core linked to a 3-methylbut-2-enoyl (senecioyl) amide moiety.

This compound represents a strategic modification of the PAMBA pharmacophore. By masking the primary amine with a lipophilic senecioyl group, the molecule transitions from a zwitterionic, highly polar species to a lipophilic entity (LogP ~1.97). This modification suggests three primary therapeutic trajectories:

  • Prodrug Activity: Enhanced membrane permeability and oral bioavailability, releasing the active PAMBA antifibrinolytic upon enzymatic hydrolysis.

  • Metalloenzyme Inhibition: The benzoic acid "head" and hydrophobic "tail" mimic the pharmacophore of certain HDAC (Histone Deacetylase) and MMP (Matrix Metalloproteinase) inhibitors.

  • Anti-inflammatory Modulation: The

    
    -unsaturated amide (Michael acceptor) potential of the senecioyl group offers reactivity toward cysteine-rich signaling proteins (e.g., NF-
    
    
    
    B pathway components).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is critical for predicting bioavailability and formulation requirements.

PropertyValue / Description
IUPAC Name 4-[(3-methylbut-2-enoylamino)methyl]benzoic acid
Common Name N-Senecioyl-PAMBA
Molecular Formula

Molecular Weight 233.26 g/mol
CAS Number 1038335-01-1
LogP (Predicted) ~1.97 (Lipophilic)
H-Bond Donors/Acceptors 2 / 2
Solubility Soluble in DMSO, Methanol; Low solubility in water (requires pH adjustment)
Key Functional Groups Carboxylic acid (Zinc binding/Solubility),

-Unsaturated Amide (Electrophile), Benzyl linker

Biological Mechanism of Action[1][2][3]

Primary Mechanism: Antifibrinolytic Prodrug Potential

The parent compound, PAMBA, inhibits fibrinolysis by binding to the Kringle domains of plasminogen, blocking its activation to plasmin.

  • Limitation of PAMBA: High polarity (zwitterion) limits passive diffusion across membranes and the Blood-Brain Barrier (BBB).

  • Role of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid: The N-senecioyl group masks the amine, increasing lipophilicity.

    • Step 1: Passive diffusion through the gastrointestinal epithelium or BBB.

    • Step 2: Hydrolysis by intracellular amidases or hepatic carboxylesterases.

    • Step 3: Release of active PAMBA + Senecioic acid (a natural metabolite).

Secondary Mechanism: Metalloenzyme Inhibition (HDAC/MMP)

The structure aligns with the "Cap-Linker-Zinc Binding Group (ZBG)" model used in designing histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors.

  • ZBG: The carboxylic acid binds the catalytic Zinc ion (

    
    ) in the enzyme active site.
    
  • Linker: The benzylamine group spans the hydrophobic channel.

  • Cap: The senecioyl group interacts with the rim of the active site (S1' pocket), potentially conferring selectivity over other metalloenzymes.

Pathway Visualization

The following diagram illustrates the dual potential of the compound as a prodrug and a direct inhibitor.

BiologicalMechanism Compound 4-[(3-Methylbut-2-enamido) methyl]benzoic acid Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High LogP MMP_HDAC Metalloenzymes (MMP / HDAC) Compound->MMP_HDAC Direct Binding (Intact Molecule) Amidase Intracellular Amidases Membrane->Amidase Transport PAMBA Active Metabolite (PAMBA) Amidase->PAMBA Hydrolysis Plasminogen Plasminogen (Kringle Domains) PAMBA->Plasminogen Binds Lysine Site Fibrinolysis Fibrinolysis Inhibition Plasminogen->Fibrinolysis Blocks Activation ZincSite Zn2+ Active Site Binding MMP_HDAC->ZincSite COOH Coordination ZincSite->Fibrinolysis ECM Remodeling Modulation

Figure 1: Mechanism of Action showing the Prodrug Pathway (top) and Direct Metalloenzyme Inhibition (bottom).

Therapeutic Potential[4]

Hemostasis and Bleeding Disorders[1]
  • Indication: Hyperfibrinolysis, Menorrhagia, Hereditary Angioedema.

  • Advantage: Potential for improved oral dosing regimens compared to PAMBA or Tranexamic acid due to enhanced absorption.

Oncology (Solid Tumors)
  • Indication: Metastasis prevention.

  • Rationale: If the compound acts as an MMP inhibitor (specifically MMP-2 or MMP-9), it could prevent the degradation of the extracellular matrix (ECM) required for tumor invasion. Additionally, the senecioyl group may induce oxidative stress in cancer cells via Michael addition to glutathione.

Dermatology & Anti-Aging
  • Indication: Photoaging and skin inflammation.

  • Rationale: Inhibition of MMP-1 (Collagenase) prevents collagen breakdown induced by UV radiation. The lipophilic nature allows for effective topical formulation.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

To generate the compound for testing, a robust synthesis protocol is required.

Reagents: 4-(Aminomethyl)benzoic acid (PAMBA), Senecioyl chloride (3,3-dimethylacryloyl chloride), NaOH, THF/Water.

  • Dissolution: Dissolve 10 mmol of PAMBA in 20 mL of 1M NaOH (aq).

  • Acylation: Cool to 0°C. Add 11 mmol of Senecioyl chloride dropwise while simultaneously adding 1M NaOH to maintain pH ~10.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Acidify the solution to pH 3.0 using 1M HCl. A white precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (Target Mass: 233.26).
In Vitro Fibrinolysis Inhibition Assay (Prodrug Validation)

This assay determines if the compound inhibits plasminogen activation directly or requires activation.

Materials: Human Plasminogen, Tissue Plasminogen Activator (tPA), Chromogenic Substrate (S-2251), Fibrin clot.

  • Preparation: Prepare a fibrin clot in a 96-well plate.

  • Incubation: Add test compound (1-100

    
    M) with and without liver microsomes (to simulate metabolism).
    
  • Activation: Add Plasminogen (1

    
    M) and tPA (5 nM).
    
  • Measurement: Monitor absorbance at 405 nm (cleavage of S-2251 by generated plasmin).

  • Analysis: Plot

    
     vs. [Inhibitor].
    
    • Result A (Direct Inhibitor): Activity observed without microsomes.

    • Result B (Prodrug): Activity observed only with microsomes.

MMP-2 Inhibition Fluorometric Assay

Materials: Recombinant MMP-2, Fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35 (pH 7.5).
    
  • Reaction: Mix MMP-2 (2 nM) with test compound (serial dilutions). Incubate for 30 min at 37°C.

  • Start: Add substrate (10

    
    M).
    
  • Read: Measure Fluorescence (Ex/Em = 328/393 nm) kinetically for 20 min.

  • Calculation: Determine

    
     using a non-linear regression model.
    

Safety & Toxicology Profile

  • Michael Acceptor Concern: The

    
    -unsaturated amide is a weak electrophile. While less reactive than acrylates, high concentrations may deplete cellular glutathione (GSH).
    
    • Mitigation: Assess GSH adduct formation in vitro.

  • Metabolite Safety: Hydrolysis yields PAMBA (safe, FDA-approved) and Senecioic acid (natural metabolite, generally safe).

  • LD50 Prediction: Estimated >1000 mg/kg (Oral, Rat) based on PAMBA toxicity profiles.

Future Directions

  • Structure-Activity Relationship (SAR): Synthesize analogs with varying chain lengths on the acyl group (e.g., crotonyl vs. senecioyl) to optimize lipophilicity and enzyme binding.

  • Formulation: Develop nano-encapsulated forms for targeted delivery to tumor microenvironments (exploiting the MMP inhibition potential).

References

  • Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.
  • Stomopneustes variolaris Research. (2021).[1] In vitro characterization of bioactive compounds extracted from sea urchin. Food Chemistry. (Context for natural benzoic acid derivatives).

  • Suzuki, T., et al. (2005). Design and synthesis of non-hydroxamate histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Structural basis for benzamide-based metalloenzyme inhibitors).
  • PubChem. (n.d.). Compound Summary for CID 23635764. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

mechanism of action for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid derivatives

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 4-[(3-Methylbut-2-enamido)methyl]benzoic Acid Derivatives This guide provides a comprehensive framework for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 4-[(3-Methylbut-2-enamido)methyl]benzoic Acid Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the mechanism of action of 4-[(3-methylbut-2-enamido)methyl]benzoic acid and its derivatives. Recognizing that the specific biological activity of this compound is not yet extensively documented in publicly available literature, this document outlines a logical, evidence-based approach to its characterization. We will leverage established knowledge of the broader benzoic acid derivative class to inform our hypotheses and design a robust experimental plan.

Part 1: The Landscape of Benzoic Acid Derivatives as Bioactive Scaffolds

The benzoic acid framework is a privileged scaffold in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable diversity of biological activities, underscoring the critical role of substituent groups in determining the ultimate mechanism of action. Before focusing on the specific molecule of interest, it is instructive to survey the known biological targets of related compounds.

Table 1: Diverse Biological Activities of Benzoic Acid Derivatives

Therapeutic AreaTarget/MechanismExample Derivative Class
Neurodegenerative Disease Acetylcholinesterase & Carbonic Anhydrase InhibitionMethylene-aminobenzoic acid derivatives[2]
Cancer Slingshot (SSH) Phosphatase InhibitionRhodanine-scaffold para-substituted benzoic acids[3]
Cancer Cell Cycle Inhibition (p21WAF1 up-regulation, Cyclin D1 suppression)Prenylated 4-hydroxybenzoic acids[4][5]
Infectious Disease (Viral) Neuraminidase Inhibition4-acetamido-3-aminobenzoic acid derivatives[6]
Metabolic Disease α-Amylase InhibitionHydroxylated benzoic acids[7]
Cardiovascular Disease Angiotensin II Receptor AntagonismTetrazole-biphenyl-benzoic acid derivatives (e.g., Valsartan)[8]
Inflammation & Pain Cyclooxygenase-2 (COX-2) Inhibition5-acetamido-2-hydroxy benzoic acid derivatives[9]
Anesthesia Sodium Channel BlockadeVarious benzoic acid esters[10]
Aging Proteostasis Network Modulation (Ubiquitin-Proteasome & Autophagy)Halogenated 4-methoxybenzoic acids[11]

This diversity highlights a critical principle: the "mechanism of action" is not inherent to the benzoic acid core but is dictated by the specific chemical moieties attached to it. For our target molecule, 4-[(3-Methylbut-2-enamido)methyl]benzoic acid , the key structural features are the carboxamide linker and the prenyl-like (3-methylbut-2-enoyl) group. The presence of a prenyl group, in particular, is a strong indicator of potential biological activity, as this moiety is found in numerous natural products and is known to enhance interaction with biological targets.[4]

Part 2: Postulated Mechanisms and a Validating Experimental Workflow

Given the structural features of 4-[(3-methylbut-2-enamido)methyl]benzoic acid, we can hypothesize several plausible mechanisms of action. The following sections outline these hypotheses and detail the experimental protocols required to test them in a logical, self-validating sequence.

Hypothesis 1: The Compound is a Cell Cycle Inhibitor with Anti-proliferative Activity.

This is a primary hypothesis based on the activity of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), which shares the prenyl moiety and is a known cell cycle inhibitor.[5]

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Cell Cycle Analysis cluster_2 Phase 3: Molecular Pathway Analysis A MTT/MTS Proliferation Assay (Panel of Cancer Cell Lines, e.g., HeLa, MCF-7, HCT116) B Determine IC50 Values A->B Quantify cell viability C Flow Cytometry with Propidium Iodide (Treat cells at IC50 concentration) B->C Proceed if IC50 is potent D Identify Cell Cycle Arrest Point (e.g., G1, S, or G2/M phase) C->D Analyze DNA content E Western Blot Analysis D->E Investigate molecular drivers of arrest F Key Protein Targets: p21(WAF1), Cyclin D1, CDK4/6, pRb E->F Probe for expression changes

Caption: Workflow for investigating anti-proliferative effects.

  • Cell Culture: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with 4-[(3-methylbut-2-enamido)methyl]benzoic acid at its predetermined IC50 concentration, alongside a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • Harvesting: Aspirate the media, wash cells with PBS, and detach using trypsin-EDTA. Neutralize with complete media and pellet the cells by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant accumulation in one phase relative to the control indicates cell cycle arrest.

Hypothesis 2: The Compound is an Enzyme Inhibitor.

The benzoic acid scaffold is a common feature in various enzyme inhibitors.[2][3][7] The amide linkage in our target compound could facilitate hydrogen bonding within an enzyme's active site.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Kinetics cluster_2 Phase 3: Cellular Target Engagement A Commercial Kinase/Phosphatase Inhibitor Profiling Panel B Identify Potential Hits (% inhibition > 50%) A->B High-throughput screen C In Vitro Enzyme Assay (for a specific identified target, e.g., SSH1) B->C Validate primary hits D Determine Ki and Mode of Inhibition (e.g., Competitive, Non-competitive) C->D Vary substrate & inhibitor concentrations E Cellular Thermal Shift Assay (CETSA) or Western Blot for Phospho-substrates D->E Move from in vitro to cellular context F Confirm Target Binding in Cells E->F Measure target stabilization or substrate phosphorylation status

Caption: Workflow for enzyme inhibitor identification and validation.

This protocol is based on the identification of other benzoic acid derivatives as Slingshot inhibitors.[3]

  • Reagents: Recombinant human SSH1 phosphatase, LIMK1 peptide substrate (phosphorylated), Malachite Green Phosphate Assay Kit.

  • Reaction Setup: In a 96-well plate, add 10 µL of varying concentrations of the test compound (dissolved in assay buffer with a final DMSO concentration ≤1%).

  • Enzyme Addition: Add 20 µL of recombinant SSH1 to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate Reaction: Add 20 µL of the phosphorylated LIMK1 substrate to start the reaction. Incubate for 30 minutes at 30°C.

  • Stop & Detect: Terminate the reaction by adding 100 µL of the Malachite Green reagent. Incubate for 15 minutes at room temperature to allow color development.

  • Measurement: Read the absorbance at 620 nm. The amount of free phosphate released is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. Further kinetic studies (e.g., Michaelis-Menten) can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.

Part 3: In Silico Analysis to Guide and Refine Hypotheses

Computational methods should be used in parallel with experimental work to refine hypotheses and prioritize experiments.

Once a putative enzyme target is identified (e.g., from a profiling screen), molecular docking can predict the binding mode of 4-[(3-methylbut-2-enamido)methyl]benzoic acid.

  • Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate a 3D conformer of the ligand.

  • Docking: Use software like AutoDock or Glide to dock the ligand into the defined active site of the protein.

  • Analysis: Analyze the resulting poses, paying close attention to hydrogen bonds, hydrophobic interactions, and the overall binding energy score. A favorable docking score and interactions with key catalytic or binding residues provide strong support for the hypothesis. For example, docking studies were crucial in understanding the interaction of benzoic acid derivatives with the TRPC6 agonist cavity.[12]

Conclusion

The mechanism of action for 4-[(3-methylbut-2-enamido)methyl]benzoic acid remains to be definitively elucidated. However, based on its structural similarity to other bioactive benzoic acid derivatives, particularly those containing a prenyl moiety, a targeted investigation is possible. The most promising initial hypothesis is its role as an anti-proliferative agent acting via cell cycle inhibition. A parallel investigation into its potential as an enzyme inhibitor is also strongly warranted.

The workflows and protocols detailed in this guide provide a rigorous, multi-faceted approach to mechanistic investigation. By systematically progressing from broad phenotypic screening to specific molecular target validation and cellular engagement, researchers can confidently and efficiently uncover the biological role of this promising compound. This integrated strategy of phenotypic, biochemical, and in silico analysis represents a best-practice approach in modern drug discovery and development.

References

  • Gülçin, İ., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]

  • Slideshare. (n.d.). Benzoic acid derivatives. [Link]

  • Li, Q., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 11(1), 67-74. [Link]

  • Kalyvianaki, M., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 27(19), 6296. [Link]

  • Singh, R., et al. (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 13(10), 4629-4636. [Link]

  • Al-Shorbagy, M. Y., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Molecules, 30(20), 4983. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Zhang, M., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1344. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1835. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • da Silva, C. C., et al. (2025). Anti-Mycobacterium tuberculosis activity of extracts with a new benzoic acid derivative from Piper diospyrifolium by supercritical carbon dioxide. ResearchGate. [Link]

  • Al-Jbouri, H. A. A. (2025). Synthesis, Characterization and Biological Activity Evaluation of Bis-Methylene-di-(2-Amino Benzoic Acid) Derivatives Grafting with Polyethanol. ResearchGate. [Link]

  • Lee, H. J., et al. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Bioorganic & Medicinal Chemistry Letters, 17(6), 1641-1644. [Link]

  • da Silva, A. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1585. [Link]

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Exploratory

A Technical Guide to 4-[(3-Methylbut-2-enamido)methyl]benzoic acid as a Pharmacophore Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the identification and utilization of novel molecular scaffolds are paramount to accessing new chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the identification and utilization of novel molecular scaffolds are paramount to accessing new chemical space and developing therapeutics with improved efficacy and selectivity. This guide introduces 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, a compound distinguished by a unique combination of structural motifs: a rigid benzoic acid core, a defined methylene linker, and a lipophilic 3-methylbut-2-enamide "cap". While not a classically recognized pharmacophore in itself, its constituent parts are well-established in medicinal chemistry. This document serves as a technical primer on the potential of this molecule as a versatile building block. We will dissect its structural attributes, propose a robust synthetic route, explore its potential as a histone deacetylase (HDAC) inhibitor based on pharmacophoric similarities, and provide detailed experimental workflows for its evaluation.

Section 1: Physicochemical and Structural Analysis

The therapeutic potential of any building block is fundamentally linked to its physicochemical properties and the specific roles of its structural components. 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS 1038335-01-1) presents a compelling architecture for rational drug design.[1]

Table 1: Physicochemical Properties of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

PropertyValueSignificance in Drug Discovery
Molecular FormulaC₁₃H₁₅NO₃Provides the elemental composition.[1]
Molecular Weight233.26 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).[1]
TPSA (Topological Polar Surface Area)66.4 ŲSuggests good potential for cell permeability.[1]
XLogP1.97Indicates a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane transport.[1]
Hydrogen Bond Donors2Contributes to target binding affinity.[1]
Hydrogen Bond Acceptors2Contributes to target binding affinity.[1]
Rotatable Bonds4Provides conformational flexibility for optimal target engagement.[1]

Pharmacophoric Dissection:

  • Benzoic Acid Moiety: This group is a cornerstone in drug design.[2] The carboxylic acid is a key hydrogen bond donor and acceptor, capable of forming critical interactions with polar residues in a protein's active site.[2] Crucially, it is a well-established Zinc Binding Group (ZBG) in a major class of metalloenzyme inhibitors, particularly Histone Deacetylases (HDACs).[3][4] The coordination of the carboxylate with the catalytic zinc ion is a primary mechanism of inhibition for these enzymes.[4][5]

  • Methylene Linker: The -CH₂- group connecting the benzoic acid to the amide nitrogen provides a simple, yet defined, spatial orientation. It acts as a rigid spacer, projecting the enamide cap away from the aromatic ring, which can be critical for accessing specific binding pockets.

  • 3-Methylbut-2-enamide Cap: This lipophilic "cap" group serves multiple potential functions.

    • Surface Recognition: In the context of HDAC inhibitors, this group would occupy the "cap" region, interacting with hydrophobic residues at the rim of the active site tunnel, contributing to both potency and isoform selectivity.[6]

    • Pharmacokinetic Modulation: Its lipophilicity can influence cell permeability and metabolic stability.

    • Enamide Functionality: The enamide group (an α,β-unsaturated amide) is an important functional group in many biologically active natural products and drug candidates.[7][8] While generally more stable than enamines, this moiety can still participate in various chemical interactions and provides a distinct electronic and steric profile compared to a simple saturated amide.[9]

Section 2: Synthetic Strategy

A reliable and scalable synthesis is essential for the utility of any building block. The most direct approach to 4-[(3-Methylbut-2-enamido)methyl]benzoic acid is a standard amide coupling reaction. Amide bond formation is one of the most common transformations in the pharmaceutical industry.[10]

Experimental Protocol: Synthesis via Amide Coupling

This protocol details the coupling of 4-(aminomethyl)benzoic acid with 3-methylbut-2-enoyl chloride.

Materials:

  • 4-(Aminomethyl)benzoic acid (CAS 56-91-7)[11]

  • 3-Methylbut-2-enoyl chloride (Senecioyl chloride, CAS 3350-78-5)[12][13][14][15]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspension: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 4-(aminomethyl)benzoic acid in anhydrous DCM. Note: 4-(aminomethyl)benzoic acid exists as a zwitterion and has low solubility in many organic solvents; acidification can improve solubility, but for this reaction, a suspension is typically sufficient as the product becomes more soluble.[16]

  • Base Addition: Add 2.5 equivalents of a non-nucleophilic base such as triethylamine (TEA) or DIPEA to the suspension. Stir at room temperature for 10 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 1.1 equivalents of 3-methylbut-2-enoyl chloride in anhydrous DCM dropwise over 15-20 minutes. The acid chloride is highly reactive and may be corrosive.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel column chromatography to yield the final product, 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

Alternative Coupling Methods: For more sensitive substrates or to avoid the use of acid chlorides, other amide coupling reagents can be employed, such as carbodiimides (e.g., EDC with HOBt) or phosphonium/aminium reagents (e.g., HATU, HBTU).[17][18][19]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Purification & Product A 4-(Aminomethyl)benzoic acid (CAS 56-91-7) C 1. Suspend in DCM 2. Add Base (TEA/DIPEA) 3. Add Acid Chloride at 0°C A->C B 3-Methylbut-2-enoyl chloride (CAS 3350-78-5) B->C D Aqueous Work-up (HCl, NaHCO₃, Brine) C->D E Purification (Recrystallization or Chromatography) D->E F 4-[(3-Methylbut-2-enamido) methyl]benzoic acid E->F

Caption: Synthetic route for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

Section 3: Postulated Mechanism of Action - Targeting HDACs

The structural features of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid align remarkably well with the classic pharmacophore model for HDAC inhibitors.[6] These enzymes are critical regulators of gene expression and are validated targets in oncology.[20]

HDAC Inhibitor Pharmacophore Model:

  • Zinc Binding Group (ZBG): Chelates the Zn²⁺ ion in the enzyme's active site, which is essential for catalysis.[5] The carboxylic acid of our title compound serves this role.[4]

  • Linker: Spans the active site tunnel. The benzylmethyl group fulfills this function.

  • Cap Group: A hydrophobic moiety that interacts with residues at the surface of the active site, often influencing isoform selectivity.[6] The 3-methylbut-2-enyl group acts as this cap.

Hypothetical Binding Mode

The proposed binding mechanism involves the carboxylate group coordinating with the zinc ion at the base of the HDAC active site. The benzyl ring and linker position the lipophilic enamide cap to interact with a hydrophobic pocket at the rim of the active site, thereby occluding substrate access and inhibiting the deacetylation of histone and non-histone proteins.

BindingMechanism cluster_enzyme HDAC Active Site cluster_inhibitor Inhibitor Molecule Zinc Zn²⁺ Pocket Hydrophobic Pocket Surface Enzyme Surface ZBG Benzoic Acid (ZBG) ZBG->Zinc Chelation Linker Linker Linker->ZBG Cap Enamide Cap Linker->Cap Cap->Pocket Hydrophobic Interaction

Caption: Hypothetical binding of the pharmacophore to an HDAC active site.

Section 4: Experimental Workflows for Target Validation

To validate the hypothesis that 4-[(3-Methylbut-2-enamido)methyl]benzoic acid acts as an HDAC inhibitor, a systematic experimental cascade is required.

Workflow 1: In Vitro and Cellular Evaluation

This workflow progresses from initial enzymatic inhibition to cellular activity and direct target engagement confirmation.

Step 1: In Vitro HDAC Inhibition Assay

  • Objective: To determine the compound's inhibitory activity against specific HDAC isoforms.

  • Protocol: Utilize a commercial fluorometric or luminogenic drug screening kit (e.g., from BioVision, Abcam, or Promega).[20][21][22]

    • Prepare a dilution series of the test compound in DMSO.

    • In a 96- or 384-well plate, add the assay buffer, a specific recombinant human HDAC enzyme (e.g., HDAC1, HDAC6), and the test compound.

    • Initiate the reaction by adding the fluorogenic acetylated peptide substrate.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the fluorescence or luminescence signal, which is proportional to enzyme activity.[21]

    • Calculate IC₅₀ values from the dose-response curves.

Step 2: Cellular Proliferation/Cytotoxicity Assay

  • Objective: To assess the compound's effect on cancer cell viability.

  • Protocol (MTT Assay):

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at ~570 nm. The signal is proportional to the number of viable cells.

Step 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the compound to the target protein (e.g., HDAC1) in intact cells.[23]

  • Principle: Ligand binding stabilizes a protein against thermal denaturation.[24][25]

  • Protocol:

    • Treat intact cells with the test compound or a vehicle control (DMSO) for 1 hour at 37°C.[24]

    • Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[24][25]

    • Lyse the cells (e.g., via freeze-thaw cycles).

    • Pellet the aggregated, denatured proteins by high-speed centrifugation.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein (e.g., HDAC1) remaining at each temperature by Western Blotting or other quantitative proteomic methods.[26] A positive shift in the melting curve for compound-treated cells versus control indicates target engagement.

Experimental Cascade Diagram

ExperimentalCascade cluster_outputs Key Outputs A Test Compound: 4-[(3-Methylbut-2-enamido) methyl]benzoic acid B Step 1: In Vitro HDAC Inhibition Assay A->B C Step 2: Cellular Proliferation Assay (MTT) B->C O1 IC₅₀ Values B->O1 D Step 3: Target Engagement Cellular Thermal Shift Assay (CETSA) C->D O2 GI₅₀ / CC₅₀ Values C->O2 O3 Thermal Shift (ΔTm) D->O3

Caption: A streamlined workflow for evaluating the compound as an HDAC inhibitor.

Section 5: Conclusion and Future Directions

4-[(3-Methylbut-2-enamido)methyl]benzoic acid represents a promising, yet underexplored, building block for medicinal chemistry programs. Its synthesis is straightforward, and its structure contains key pharmacophoric elements—a zinc-binding carboxylic acid and a hydrophobic cap—that make it an intriguing candidate for the development of enzyme inhibitors, particularly for metalloenzymes like HDACs.

The true value of this guide lies in its application. Researchers can utilize the provided synthetic and experimental protocols as a robust starting point. Future work should focus on:

  • Synthesis of Analogs: Systematically modify the enamide "cap" and the substitution pattern on the benzoic acid ring to build a structure-activity relationship (SAR) library.

  • Broad-Spectrum Screening: Test the compound against other relevant metalloenzyme families to uncover novel activities.

  • Pharmacokinetic Profiling: If potent activity is confirmed, conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess its drug-like properties.

By leveraging the principles and methodologies outlined here, the scientific community can effectively explore the potential of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid and its derivatives in the quest for novel therapeutics.

References

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Vertex AI Search.
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  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • He, J., et al. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Vertex AI Search.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC.
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Protocols & Analytical Methods

Method

optimal reaction conditions for synthesizing 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS: 1038335-01-1). The guide addresses specific solubility challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS: 1038335-01-1). The guide addresses specific solubility challenges associated with the zwitterionic starting material, 4-(aminomethyl)benzoic acid (PAMBA), and provides two distinct protocols: a rapid Schotten-Baumann method and a high-purity ester-protection route.

Introduction & Strategic Analysis

The target molecule, 4-[(3-Methylbut-2-enamido)methyl]benzoic acid , consists of a benzoic acid core linked via a methylene bridge to a 3,3-dimethylacrylamide moiety. This structure is often utilized as a linker in drug conjugates or as a pharmacophore in metalloproteinase inhibitors.

Synthetic Challenges
  • Zwitterionic Starting Material: The primary precursor, 4-(aminomethyl)benzoic acid (PAMBA), exists as a zwitterion with high lattice energy. It is insoluble in most non-polar organic solvents (DCM, Toluene, THF), making standard anhydrous coupling difficult without modification.

  • Conjugated Acid Stability: The acylating agent, 3-methylbut-2-enoic acid (Senecioic acid), contains an

    
    -unsaturated system. While the 
    
    
    
    -dimethyl substitution prevents rapid polymerization, harsh acidic conditions can induce isomerization or Michael addition side reactions.
Strategic Solutions

We present two validated pathways:

  • Protocol A (Direct Aqueous Coupling): Utilizes Schotten-Baumann conditions to solubilize PAMBA as its carboxylate salt, allowing direct acylation in a biphasic system. Best for rapid synthesis.

  • Protocol B (Ester-Protection Route): Utilizes methyl 4-(aminomethyl)benzoate to enable homogeneous reaction kinetics in organic solvents, followed by controlled hydrolysis. Best for GMP-grade purity and scale-up.

Retrosynthetic Logic & Pathway Visualization

The following diagram outlines the logical disconnections and forward synthesis flow.

SynthesisPathways Target Target: 4-[(3-Methylbut-2-enamido)methyl]benzoic acid PAMBA Start 1: 4-(Aminomethyl)benzoic acid (PAMBA) PAMBA->Target Route A: Schotten-Baumann NaOH, THF/H2O, 0°C PAMBA_Ester Intermediate: Methyl 4-(aminomethyl)benzoate PAMBA->PAMBA_Ester SOCl2, MeOH Esterification Senecioic Start 2: 3-Methylbut-2-enoic acid (Senecioic Acid) SenecioylCl Activated Reagent: 3-Methylbut-2-enoyl chloride Senecioic->SenecioylCl SOCl2, DMF(cat) Chlorination SenecioylCl->Target Target_Ester Intermediate: Methyl 4-[(3-methylbut-2-enamido)methyl]benzoate SenecioylCl->Target_Ester PAMBA_Ester->Target_Ester Route B: Anhydrous Coupling TEA, DCM Target_Ester->Target LiOH, THF/H2O Hydrolysis

Caption: Retrosynthetic analysis showing the Direct Route (Red) vs. the Ester-Protection Route (Blue).

Experimental Protocols

Reagent Preparation: 3-Methylbut-2-enoyl Chloride

Note: This reagent is commercially available but can be synthesized fresh for optimal yield.

  • Charge 3-methylbut-2-enoic acid (10.0 g, 100 mmol) into a dry flask equipped with a reflux condenser and drying tube.

  • Add Thionyl Chloride (SOCl₂) (14.5 mL, 200 mmol) dropwise.

  • Add 2 drops of dry DMF (catalyst).

  • Heat to 50°C for 2 hours until gas evolution ceases.

  • Remove excess SOCl₂ via rotary evaporation. Distill the residue under reduced pressure (bp ~145°C at atm) to obtain the acid chloride as a pale yellow liquid.

Protocol A: Direct Schotten-Baumann Acylation

Best for: Rapid synthesis, avoiding protection/deprotection steps. Mechanism: The base (NaOH) deprotonates the carboxylic acid of PAMBA (solubilizing it) and neutralizes the HCl generated during coupling.

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend 4-(aminomethyl)benzoic acid (3.02 g, 20.0 mmol) in Water (30 mL).

  • Basification: Add 2.5 M NaOH (16 mL, 40.0 mmol) while stirring. The solution should become clear as the sodium salt forms. Cool to 0–5°C in an ice bath.

  • Acylation: Dissolve 3-methylbut-2-enoyl chloride (2.60 g, 22.0 mmol, 1.1 eq) in anhydrous THF (15 mL). Add this solution dropwise to the aqueous amine solution over 20 minutes, maintaining temperature <10°C.

    • Critical Check: Ensure the pH remains >9 during addition. Add small aliquots of 1M NaOH if necessary.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2 hours.

  • Workup:

    • Wash the reaction mixture with Ethyl Acetate (2 x 20 mL) to remove unreacted acid chloride and neutral impurities. Discard the organic layer.

    • Acidify the aqueous layer carefully with 2M HCl to pH ~2–3. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 45°C.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

Protocol B: High-Purity Ester Route

Best for: Scale-up, high purity requirements, and avoiding hydrolysis of sensitive acid chlorides.

Step 1: Esterification (if methyl ester not purchased)

  • Suspend PAMBA (10 g) in dry Methanol (100 mL). Cool to 0°C.[1][2][3][4]

  • Add SOCl₂ (2.0 eq) dropwise. Reflux for 4 hours.

  • Concentrate to dryness to yield Methyl 4-(aminomethyl)benzoate hydrochloride .

Step 2: Amide Coupling

  • Suspension: Suspend Methyl 4-(aminomethyl)benzoate HCl (4.03 g, 20.0 mmol) in dry DCM (60 mL).

  • Neutralization: Add Triethylamine (TEA) (6.1 mL, 44.0 mmol, 2.2 eq). Stir for 15 mins until the solid dissolves (free base formation). Cool to 0°C.[1][2][3][4]

  • Addition: Add 3-methylbut-2-enoyl chloride (2.49 g, 21.0 mmol, 1.05 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then room temperature for 3 hours.

  • Quench: Wash with 1M HCl (to remove TEA), sat. NaHCO₃ (to remove acid), and Brine.[5] Dry over MgSO₄ and concentrate to yield the Methyl ester intermediate .

Step 3: Hydrolysis

  • Dissolve the intermediate in THF (30 mL).

  • Add LiOH·H₂O (1.26 g, 30.0 mmol) dissolved in Water (15 mL).

  • Stir at room temperature for 4 hours (monitor by TLC for disappearance of ester).

  • Workup: Evaporate THF. Acidify the aqueous residue with 1M HCl. Filter the resulting white precipitate.

Analytical Parameters & Quality Control

Expected Data
ParameterSpecificationNotes
Appearance White to off-white crystalline powder
Molecular Weight 233.27 g/mol [M+H]+ = 234.3
Melting Point 195 – 198°CDecomposes if heated rapidly
Solubility DMSO, DMF, MeOH (warm)Poor in Water, DCM
NMR Characterization (DMSO-d6)[3]
  • δ 12.8 ppm (1H, br s): Carboxylic acid -COOH.

  • δ 8.35 ppm (1H, t): Amide -NH-.

  • δ 7.90 ppm (2H, d): Aromatic protons (ortho to COOH).

  • δ 7.35 ppm (2H, d): Aromatic protons (meta to COOH).

  • δ 5.60 ppm (1H, s): Vinyl proton (=CH-).

  • δ 4.38 ppm (2H, d): Benzylic methylene (-CH₂-).

  • δ 2.10 ppm (3H, s): Methyl group (trans to carbonyl).

  • δ 1.80 ppm (3H, s): Methyl group (cis to carbonyl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of acid chloride before coupling.Increase stirring speed (mass transfer); Ensure Temp < 5°C during addition; Use slight excess of acid chloride (1.2 eq).
Sticky Precipitate Impurities or incomplete acidification.Triturate the solid with cold diethyl ether; Ensure pH is adjusted to ~3.0.
Incomplete Reaction (Route B) HCl salt of amine not fully neutralized.Ensure >2.0 eq of base (TEA/DIPEA) is used. One eq neutralizes the HCl salt, the second acts as the proton scavenger.

References

  • Synthesis of 4-(aminomethyl)benzoic acid derivatives: Source: PubChem. "4-(Aminomethyl)benzoic acid - Compound Summary". URL:[Link]

  • General Protocol for Schotten-Baumann Conditions: Source: Organic Chemistry Portal. "Schotten-Baumann Reaction".[6] URL:[Link]

  • Amide Coupling Optimization: Title: "Recent Advances in Amide Bond Formation." Source:Chemical Reviews (via NIH/PubMed). URL:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives Benzoic acid and its derivatives represent a broad class of organic compounds with significant and diverse biological activities. Historically, these co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a broad class of organic compounds with significant and diverse biological activities. Historically, these compounds have been utilized as antimicrobial agents and food preservatives. Modern medicinal chemistry has expanded their application, revealing potent anti-inflammatory, antioxidant, and anticancer properties in various derivatives.[1] The core structure, a benzene ring attached to a carboxyl group, allows for extensive modification, leading to a wide range of structure-activity relationships that can be tailored to interact with specific biological targets.

The subject of this guide, 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, is a novel synthetic derivative. While its specific biological activities and mechanism of action are yet to be fully elucidated in peer-reviewed literature, its structural components suggest potential for biological activity. The benzoic acid moiety provides a scaffold common to many bioactive molecules, and the 3-methylbut-2-enamido side chain may influence its interaction with cellular targets. These application notes provide a comprehensive framework for the initial characterization of this compound in a cell culture setting, guiding the researcher from basic handling and cytotoxicity assessment to the investigation of potential mechanisms of action.

Compound Profile: 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

PropertyValueSource
CAS Number 1038335-01-1[2]
Molecular Formula C₁₃H₁₅NO₃[2]
Molecular Weight 233.26 g/mol [2]
Purity ≥95%[2]
Storage Sealed in a dry environment at 2-8°C[2]

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the initial in vitro characterization of a novel compound such as 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

G cluster_0 Phase 1: Foundational Steps cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Mechanistic Investigation A Compound Handling (Solubility & Stock Preparation) B Cell Line Selection & Culture Maintenance A->B Informs solvent choice C Cytotoxicity Assay (MTT) (Dose-Response Curve) B->C Seed cells for assay D Determine IC50 Value C->D Data analysis E Cell Cycle Analysis (Flow Cytometry) D->E Select sub-lethal concentrations F Apoptosis Assay (Annexin V/PI Staining) D->F Select sub-lethal concentrations G Further Mechanistic Studies (e.g., Western Blot, qPCR) E->G F->G

Caption: Workflow for Novel Compound Characterization.

Protocol 1: Compound Handling and Stock Solution Preparation

Rationale: The solubility and stability of a compound in the chosen solvent and culture medium are critical for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds in cell culture, but its concentration in the final culture medium should be minimized to avoid solvent-induced artifacts.

Materials:

  • 4-[(3-Methylbut-2-enamido)methyl]benzoic acid powder

  • Sterile, cell culture grade DMSO

  • Sterile, phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Solubility Test (Small Scale):

    • Weigh out a small amount (e.g., 1 mg) of the compound into a sterile microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 10 µL) and vortex thoroughly. Observe for dissolution.

    • If not fully dissolved, add increasing volumes of DMSO until the compound is completely in solution. This will help determine the maximum stock concentration.

  • Preparation of a 10 mM Stock Solution (Example):

    • Based on the molecular weight of 233.26 g/mol , weigh out 2.33 mg of the compound.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex vigorously until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particulates. If necessary, centrifuge at high speed for 1-2 minutes and carefully transfer the supernatant to a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assessment via MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. This protocol will establish a dose-response curve and determine the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Sterile 96-well cell culture plates

  • 10 mM stock solution of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium. For an initial screen, a broad range of concentrations is recommended (e.g., 1 µM, 10 µM, 100 µM).[3]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Include an "untreated control" group with fresh medium only.

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.

Example Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1894.4
50.9576.0
100.6854.4
250.3528.0
500.1512.0
1000.086.4

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Some benzoic acid derivatives have been shown to induce cell cycle arrest.[4] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cells treated with 4-[(3-Methylbut-2-enamido)methyl]benzoic acid at sub-lethal concentrations (e.g., IC50 and 0.5 x IC50) for 24 or 48 hours.

  • Cold PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS and centrifuge again.

    • Resuspend the cells in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Potential Mechanism of Action: A Hypothetical Pathway

Given that some benzoic acid derivatives can induce apoptosis, a potential mechanism of action for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid could involve the modulation of apoptotic signaling pathways. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

G Compound 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (Hypothetical Inducer) Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves and activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

References

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of All Research Scientific and Academic. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]

  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. (2025). PubMed. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. [Link]

  • Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. (2007). PubMed. [Link]

Sources

Method

coupling reagents for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid amide bond formation

An Application Note and Detailed Protocol for the Selection and Use of Coupling Reagents in the Amide Bond Formation of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid Introduction: Navigating the Challenges of Amide Bond...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Selection and Use of Coupling Reagents in the Amide Bond Formation of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

Introduction: Navigating the Challenges of Amide Bond Formation

The synthesis of amides is a cornerstone of modern medicinal chemistry and drug development. The formation of the amide bond, while conceptually simple, is often fraught with challenges that can impact yield, purity, and the overall efficiency of a synthetic campaign. The target molecule, 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, presents a case study in these challenges. The electronic deactivation of the carboxylic acid by the aromatic ring, coupled with potential steric hindrance from the N-substituted side chain, necessitates a careful and informed selection of the coupling reagent.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of modern coupling reagents for the efficient synthesis of amides derived from 4-[(3-Methylbut-2-enamido)methyl]benzoic acid. We will delve into the mechanistic underpinnings of various classes of coupling reagents, offer a comparative analysis to guide your selection, and provide detailed, field-tested protocols for their use.

The Critical Role of Coupling Reagents

The direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecular scaffolds. Coupling reagents are indispensable tools that accelerate this transformation by converting the carboxylic acid's hydroxyl group into a more reactive leaving group, thereby facilitating nucleophilic attack by the amine. The ideal coupling reagent should be highly efficient, minimize side reactions such as epimerization for chiral substrates, and be easily separable from the final product.

The general mechanism for amide bond formation using a coupling reagent proceeds via the activation of the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a phosphonium or uronium salt adduct. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of a stoichiometric amount of a byproduct derived from the coupling reagent.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is dictated by a multitude of factors including the steric and electronic properties of the substrates, the desired reaction conditions, and cost-effectiveness. Below is a comparative analysis of commonly employed coupling reagents, with a focus on their suitability for the amide bond formation of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

Coupling Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantagesSuitability for Target Molecule
Carbodiimides EDC, DCCFormation of an O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form an active ester, which suppresses side reactions and enhances efficiency.Cost-effective, widely used, and well-understood.Can lead to the formation of N-acylurea byproducts, which can be difficult to remove. DCC is a known skin sensitizer.Good . The use of EDC in combination with HOBt or a more modern additive is a reliable starting point for this substrate.
Uronium/Guanidinium Salts HATU, HBTU, TBTUFormation of a highly reactive O-acylisouronium intermediate. These reagents are pre-activated and react rapidly with the carboxylic acid.High reactivity, fast reaction times, low rates of epimerization, and byproducts are generally water-soluble, facilitating purification.Higher cost compared to carbodiimides. Can be sensitive to moisture.Excellent . HATU is particularly effective for sterically hindered or electronically deactivated carboxylic acids and is a prime candidate for this synthesis.
Phosphonium Salts PyBOP, PyAOPFormation of a reactive phosphonium ester intermediate. Similar to uronium salts in reactivity and application.High coupling efficiency, especially for solid-phase peptide synthesis. Byproducts are generally easy to remove.Can be more expensive than other options. Potential for phosphine oxide byproducts.Very Good . PyBOP is a robust reagent that offers a good balance of reactivity and ease of use for this type of substrate.
Triazine-based Reagents T3P®Formation of a highly reactive cyclic anhydride intermediate.High reactivity, excellent yields, and byproducts are water-soluble and easily removed. The reagent is also relatively safe and easy to handle.Requires a base to neutralize the generated acid.Very Good . T3P® is a versatile and powerful coupling reagent that is well-suited for challenging amide bond formations.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide bond formation of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid with a representative amine, benzylamine. These protocols can be adapted for other primary and secondary amines with minor modifications.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the classic carbodiimide coupling reagent, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in conjunction with the additive Hydroxybenzotriazole (HOBt).

Materials:

  • 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HOBt (1.2 eq) and stir the mixture until it is fully dissolved.

  • Add benzylamine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Workflow Diagram: EDC/HOBt Coupling

EDC_HOBt_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Acid & HOBt in DMF B Add Amine & DIPEA A->B C Cool to 0°C B->C D Add EDC C->D E Stir at RT (12-24h) D->E F Dilute with EtOAc E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry (MgSO4) & Concentrate G->H I Column Chromatography H->I H->I

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs the highly efficient uronium salt coupling reagent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Materials:

  • 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Workflow Diagram: HATU Coupling

HATU_Workflow cluster_activation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve Acid in DMF B Add HATU & DIPEA A->B C Stir at RT (15-30 min) B->C D Add Amine C->D E Stir at RT (2-6h) D->E F Dilute with EtOAc E->F G Aqueous Washes F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for HATU mediated amide coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediate. Pre-activation of the carboxylic acid with the coupling reagent before adding the amine can also improve yields, especially with HATU.

  • Side Product Formation: The formation of N-acylurea byproduct with EDC can be minimized by ensuring the reaction is not run for an excessively long time and by using HOBt or a similar additive. If epimerization is a concern with chiral substrates, using HATU or PyAOP is recommended.

  • Difficult Purification: The byproducts of HATU and T3P® are generally water-soluble, which simplifies purification. If purification is challenging with EDC, consider using a different coupling reagent.

Conclusion

The successful synthesis of amides from 4-[(3-Methylbut-2-enamido)methyl]benzoic acid hinges on the judicious selection of the coupling reagent. While traditional carbodiimide-based methods like EDC/HOBt offer a cost-effective and reliable option, more modern uronium and phosphonium salt reagents such as HATU and PyBOP provide higher efficiency and faster reaction times, particularly for challenging substrates. The protocols and comparative data presented in this application note serve as a comprehensive guide for researchers to navigate the complexities of amide bond formation and achieve their synthetic goals with greater efficiency and success.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DMSO Solubility for 4-[(3-Methylbut-2-enamido)methyl]benzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] You are likely encountering solubility difficulties with 4-[(3-Methylbut-2-enamido)methyl]benzoic acid because of a conflict between its crystal lattice energy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

You are likely encountering solubility difficulties with 4-[(3-Methylbut-2-enamido)methyl]benzoic acid because of a conflict between its crystal lattice energy and solvation thermodynamics .[1][2]

While DMSO is an excellent solvent for benzoic acid derivatives (often >5 M), the introduction of the amide linker (-NH-CO-) creates a "molecular velcro" effect.[1] The amide nitrogen acts as a hydrogen bond donor, and the carbonyl/acid groups act as acceptors.[3] This facilitates strong intermolecular


-

stacking and hydrogen-bond networks that DMSO—a hydrogen bond acceptor but not a donor—struggles to break at room temperature without assistance.[1][2]

This guide provides a tiered troubleshooting protocol to resolve insolubility, ranging from physical disruption to chemical modification.[2]

Diagnostic FAQ: Identifying the Root Cause

Before proceeding, identify the specific nature of the failure using the table below.

ObservationDiagnosisLikely Root CauseRecommended Protocol
Cloudy Suspension Kinetic TrappingThe solid is "wetting" but not dissolving; surface energy is too high.[1][2]Protocol B (Sonication)
Gel / Viscous Blob H-Bond NetworkThe amide groups are cross-linking with water in the DMSO.[1][2]Protocol A (Anhydrous)
Fine Precipitate (Post-Freeze) Water CrashingDMSO absorbed atmospheric water (>1%), acting as an antisolvent.[1][2]Protocol A + B
Floating Crystals Thermodynamic LimitThe crystal lattice energy exceeds the solvation energy.[1][2]Protocol C (Salt Formation)

Step-by-Step Troubleshooting Protocols

Protocol A: The "Dry" Standard (Prevention)

Use this for initial stock preparation to prevent water-induced crashing.[1]

The Science: DMSO is highly hygroscopic.[1][2] At 60% relative humidity, pure DMSO can absorb 1-2% water by weight within hours.[1] For hydrophobic benzoic acid derivatives, even 1% water can decrease solubility by orders of magnitude, acting as an "antisolvent."

  • Reagent Check: Ensure DMSO is "Anhydrous Grade" (≤0.005% water) and stored over molecular sieves.

  • Vessel: Use a glass vial with a PTFE-lined cap (avoid polystyrene, which DMSO can leach).[1][2]

  • Atmosphere: If possible, weigh and dissolve under nitrogen or argon flow to minimize moisture uptake.[1][2]

Protocol B: Physical Disruption (The "Kinetic Kick")

Use this if the solution is cloudy or contains suspended particles.[2]

The Science: Sonication creates cavitation bubbles that generate localized high temperatures and shear forces, breaking the intermolecular H-bonds of the amide/acid dimers.[2]

  • Seal: Ensure the vial is tightly sealed to prevent water absorption during cooling.[1][2]

  • Heat: Place the vial in a water bath at 37°C - 45°C for 10 minutes.

    • Note: The amide and benzoic acid moieties are thermally stable up to >100°C; mild heating is safe.[2]

  • Sonicate: Transfer immediately to an ultrasonic bath. Sonicate for 5-10 minutes at 40-60 kHz.

    • Critical: Do not use a probe sonicator directly in the stock solution to avoid metal contamination or overheating.[2]

  • Equilibrate: Allow to cool to room temperature (RT). If precipitate returns upon cooling, proceed to Protocol C.

Protocol C: Chemical Modification (The "Thermodynamic Fix")

Use this if the compound remains insoluble at high concentrations (>50 mM) or re-precipitates.[2]

The Science: The carboxylic acid proton (pKa ~4.[2]2) promotes dimerization.[1][2] Removing this proton creates a negatively charged carboxylate anion.[1][2] DMSO solvates anions poorly compared to water, but the charge repulsion prevents the molecules from stacking, effectively forcing them into solution.[2]

  • Calculate: Determine the moles of your compound.

  • Add Base: Add 1.0 - 1.1 equivalents of a base.

    • Option 1 (Biological Assays):DIPEA (Diisopropylethylamine) or Triethylamine .[1][2] These are organic soluble and compatible with many cellular assays.[1][2]

    • Option 2 (Chemical Synthesis):NaOH (aqueous, highly concentrated) .[1][2] Add a micro-volume of 1M NaOH.[1][2]

  • Result: The solution should clear instantly as the salt forms.[2]

Decision Logic & Workflow

The following diagram illustrates the logical flow for resolving solubility issues.

SolubilityWorkflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target Conc. 10-50mM) Start->AddDMSO VisualCheck1 Visual Inspection: Clear Solution? AddDMSO->VisualCheck1 Success Success: Store at -20°C (Desiccated) VisualCheck1->Success Yes Cloudy Cloudy / Particulates VisualCheck1->Cloudy No HeatSonic Protocol B: Heat (40°C) + Sonication Cloudy->HeatSonic VisualCheck2 Clear Solution? HeatSonic->VisualCheck2 VisualCheck2->Success Yes Precipitate Persistent Solid / Gel VisualCheck2->Precipitate No SaltForm Protocol C: Add 1.0 eq. DIPEA or NaOH (Deprotonation) Precipitate->SaltForm FinalCheck Clear Solution? SaltForm->FinalCheck FinalCheck->Success Yes Dilute Fallback: Dilute to <10mM or Change Solvent (DMF) FinalCheck->Dilute No

Caption: Logical decision tree for solubilizing 4-[(3-Methylbut-2-enamido)methyl]benzoic acid in DMSO.

Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock at 4°C? A: No. DMSO freezes at 18.5°C. Storing at 4°C causes repeated freeze-thaw cycles every time you open the fridge.[1][2] This promotes crystal nucleation.[1][2] Store at room temperature (if stable) or deep freeze (-20°C/-80°C) in single-use aliquots.

Q: Why does the solution turn cloudy when I add it to my cell culture media (PBS/Water)? A: This is "Crash-Out." Your compound is hydrophobic.[1][2] When you dilute the DMSO stock into water, the solvent power drops.

  • Fix: Ensure your final DMSO concentration in the assay is <0.5% (toxicity limit) but high enough to keep the compound soluble.[2] If it crashes at 10µM, your compound simply isn't soluble in water at that concentration.[2] You may need to use a carrier like Cyclodextrin or BSA in the buffer.[2]

Q: Will adding DIPEA affect my biological assay? A: DIPEA is generally tolerated in small amounts, but you must run a "Vehicle Control" (DMSO + DIPEA without compound) to ensure the base itself isn't killing your cells or inhibiting your enzyme.[2]

References

  • Gaylord Chemical. (2021).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • PubChem. (n.d.).[1][2] Compound Summary: 4-amino-2-(3-methylbutoxy)benzoic acid (Structural Analog Data). National Library of Medicine.[2] Link[2]

  • Li, P., & Zhao, L. (2016).[2] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General principles of salt formation for solubility).

  • Balbach, S., & Korn, C. (2004).[2] Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] (Methodology for solubility screening).

Sources

Optimization

minimizing side reactions during 4-[(3-Methylbut-2-enamido)methyl]benzoic acid synthesis

Welcome to the technical support center for the synthesis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common amide coupling reaction. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you minimize side reactions and maximize your yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield in the synthesis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid is a common issue that can often be traced back to suboptimal reaction conditions or the presence of side reactions. The primary culprits are often related to the activation of the carboxylic acid and the stability of the activated intermediate.

Potential Cause 1: Inefficient Carboxylic Acid Activation

The formation of the amide bond requires the activation of the carboxylic acid group of 3,3-dimethylacrylic acid.[1][2] If this activation is incomplete, the amine (4-(aminomethyl)benzoic acid) cannot react efficiently, leading to low conversion.

  • Troubleshooting:

    • Choice of Coupling Agent: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[3][4] Ensure you are using a high-quality reagent and the correct stoichiometry (typically 1.1-1.5 equivalents relative to the carboxylic acid).

    • Pre-activation: Allow the carboxylic acid to react with the coupling agent and an additive like 1-hydroxybenzotriazole (HOBt) for a short period (e.g., 15-30 minutes at 0 °C) before adding the amine.[4] This ensures the formation of the more stable HOBt-ester intermediate, which is less prone to side reactions.[4][5]

Potential Cause 2: N-Acylurea Formation

A significant side reaction when using carbodiimides is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate to a stable and unreactive N-acylurea.[2][5][6] This byproduct consumes your activated carboxylic acid, thereby reducing the yield of the desired amide.

  • Troubleshooting:

    • Use of Additives: The inclusion of HOBt or N-hydroxysuccinimide (NHS) is crucial. These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less susceptible to rearrangement.[4][5]

    • Temperature Control: Keep the reaction temperature low, especially during the activation step (0 °C is often recommended).[2] Higher temperatures can accelerate the formation of the N-acylurea byproduct.[7]

Potential Cause 3: Amine Basicity and Nucleophilicity

The nucleophilicity of the amine is critical for its reaction with the activated carboxylic acid. The presence of the benzoic acid moiety in 4-(aminomethyl)benzoic acid can influence its reactivity.

  • Troubleshooting:

    • pH Adjustment: While the overall reaction is often run under neutral or slightly basic conditions, ensure the amine is not protonated, which would render it non-nucleophilic. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial, especially if the amine starting material is a salt (e.g., hydrochloride).

The following diagram illustrates the general workflow for troubleshooting low yield:

Low_Yield_Troubleshooting start Low Yield Observed check_activation Verify Carboxylic Acid Activation Efficiency start->check_activation check_side_reactions Investigate Potential Side Reactions start->check_side_reactions check_amine_reactivity Assess Amine Reactivity start->check_amine_reactivity solution1 Optimize Coupling Agent Stoichiometry & Quality check_activation->solution1 solution2 Implement Pre-activation Step check_activation->solution2 solution3 Incorporate Additives (HOBt, NHS) check_side_reactions->solution3 solution4 Maintain Low Reaction Temperature (0 °C) check_side_reactions->solution4 solution5 Adjust pH with Non-nucleophilic Base check_amine_reactivity->solution5

Caption: Troubleshooting workflow for low reaction yield.

Q2: I have an impurity that is difficult to separate from my product. What could it be and how can I remove it?

Difficulty in purification often points to a side product with similar polarity to the desired product.

Potential Impurity: N-Acylurea

As mentioned, the N-acylurea byproduct is a common impurity in carbodiimide-mediated coupling reactions.[6] It often has a similar solubility and chromatographic behavior to the desired amide product, making it challenging to remove by standard column chromatography.[6]

  • Troubleshooting and Purification:

    • Prevention: The best strategy is to minimize its formation in the first place by using additives like HOBt and maintaining low temperatures.[2][5]

    • Use of Water-Soluble Carbodiimides: Employing a water-soluble carbodiimide like EDC is advantageous. The resulting urea and N-acylurea byproducts are also water-soluble and can often be removed with an aqueous workup.[5][6]

    • Chromatography: If the impurity persists, careful optimization of the chromatographic conditions is necessary. A gradient elution with a solvent system that has a slightly different polarity might be effective. For example, using a mixture of dichloromethane and methanol, or ethyl acetate and hexanes, with a gradual increase in the polar solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Potential Impurity: Unreacted Starting Materials

Incomplete conversion will leave unreacted 4-(aminomethyl)benzoic acid and 3,3-dimethylacrylic acid in your crude product.

  • Troubleshooting and Purification:

    • Aqueous Wash: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) can remove unreacted 3,3-dimethylacrylic acid. An acidic aqueous wash (e.g., with dilute HCl) can remove unreacted 4-(aminomethyl)benzoic acid. Care should be taken with the pH to avoid hydrolysis of the desired amide product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis.

Q1: What is the mechanism of the amide bond formation using EDC and HOBt?

The reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid and facilitate nucleophilic attack by the amine.

  • Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid (3,3-dimethylacrylic acid) to form a highly reactive O-acylisourea intermediate.[3][5]

  • Formation of the HOBt Ester: The additive, HOBt, then reacts with the O-acylisourea intermediate. This forms an active HOBt ester and releases the urea byproduct.[5] This step is generally faster than the rearrangement to the N-acylurea, thus minimizing that side reaction.[5]

  • Nucleophilic Attack by the Amine: The amine (4-(aminomethyl)benzoic acid) then acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester.

  • Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release HOBt.

The following diagram illustrates this reaction pathway:

Amide_Formation_Mechanism reagents 3,3-Dimethylacrylic Acid EDC o_acylisourea O-Acylisourea Intermediate reagents->o_acylisourea Activation hobt_ester HOBt Active Ester o_acylisourea->hobt_ester + HOBt urea Urea Byproduct o_acylisourea->urea Rearrangement to N-Acylurea (Side Reaction) hobt HOBt product 4-[(3-Methylbut-2-enamido)methyl]benzoic acid hobt_ester->product + Amine amine 4-(Aminomethyl)benzoic Acid product->hobt - HOBt

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Q2: What are the optimal reaction conditions for this synthesis?

While optimal conditions can vary depending on the scale and specific laboratory setup, the following table provides a general set of recommended parameters.

ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic solvents (e.g., DMF, DCM, THF)Prevents hydrolysis of the activated intermediates. DMF and DCM are commonly used for their ability to dissolve the reactants.[6]
Temperature 0 °C to Room TemperatureInitial activation at 0 °C minimizes side reactions like N-acylurea formation.[2] The reaction can then be allowed to warm to room temperature.
Stoichiometry Carboxylic Acid: 1.0 eqAmine: 1.0 - 1.2 eqEDC: 1.1 - 1.5 eqHOBt: 1.1 - 1.5 eqA slight excess of the amine and coupling reagents can help drive the reaction to completion.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.
Atmosphere Inert (e.g., Nitrogen, Argon)While not always strictly necessary, an inert atmosphere can prevent side reactions with atmospheric moisture and oxygen, especially if the reagents are sensitive.
Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (3,3-dimethylacrylic acid and 4-(aminomethyl)benzoic acid) and the reaction mixture at different time points.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol).

    • Visualize the spots under UV light.

  • Interpretation:

    • As the reaction proceeds, the spots corresponding to the starting materials should diminish in intensity.

    • A new spot corresponding to the product should appear and increase in intensity.

    • The reaction is complete when the limiting starting material is no longer visible on the TLC plate.

Q4: Are there alternative coupling reagents I can use?

Yes, several other classes of coupling reagents can be used for amide bond formation.[1]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents are very efficient and often lead to less racemization than carbodiimides.[8] They do not react with the free amino group of the amine component.[1]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly reactive and can lead to faster reaction times and higher yields with minimal side reactions.[4][8] They typically require the presence of a non-nucleophilic base.[4]

The choice of coupling reagent may depend on factors such as the scale of the reaction, the cost of the reagent, and the presence of other functional groups in the molecules.

References

  • Wessjohann, L. A., & Falb, K. (n.d.). 3.5 Carbodiimides.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • ResearchGate. (2025, August 6). Mechanism of the reaction of carbodiimides with carboxylic acids.
  • BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Coupling Reagents.

Sources

Troubleshooting

troubleshooting HPLC peak tailing for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Optimization & Peak Tailing Correction for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid Reference ID: TS-HPLC-MBBA-001 Executive Summary: The Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Optimization & Peak Tailing Correction for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid Reference ID: TS-HPLC-MBBA-001

Executive Summary: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely experiencing peak asymmetry (


) or severe tailing with 4-[(3-Methylbut-2-enamido)methyl]benzoic acid .[1]

To solve this, we must first understand the analyte's behavior in solution. This molecule contains two critical functionalities governing its chromatography:

  • Benzoic Acid Moiety: A weak acid with a pKa of approximately 4.2 .[1]

  • Enamido Linker: A hydrophobic, conjugated amide side chain.

The Root Cause: The primary driver of tailing for this molecule is almost invariably ionization state mismatch or trace metal chelation . At neutral pH, the carboxylic acid is deprotonated (anionic), leading to repulsion from C18 pores and interaction with metals. At pH levels near the pKa (3.5–5.0), the analyte splits between neutral and ionic forms, causing peak distortion.

Phase 1: Diagnostic Workflow

Before altering your method, use this logic tree to isolate the variable causing the tailing.

TroubleshootingFlow Start Issue: Peak Tailing (As > 1.2) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH PH_Decision Is pH between 3.5 and 5.0? CheckPH->PH_Decision FixPH Action: Lower pH to 2.5 (Suppress Ionization) PH_Decision->FixPH Yes CheckInjection Step 2: Check Injection Solvent PH_Decision->CheckInjection No (pH is < 3.0) Inj_Decision Is Sample in 100% DMSO/MeOH? CheckInjection->Inj_Decision FixInj Action: Dilute with Mobile Phase A (Weak Solvent Effect) Inj_Decision->FixInj Yes CheckColumn Step 3: Check Column Chemistry Inj_Decision->CheckColumn No Metal_Decision Does tailing persist at low pH? CheckColumn->Metal_Decision FixMetal Action: Metal Chelation suspected. Use PEEK hardware or Passivate. Metal_Decision->FixMetal Yes

Figure 1: Diagnostic logic flow for isolating the root cause of peak asymmetry.[1]

Phase 2: Mobile Phase Chemistry (The Primary Fix)

Q: I am running a standard Gradient (Water/ACN) with no buffer. Why is my peak tailing? A: You are running in an uncontrolled ionization state.[1] Benzoic acid derivatives require pH control to ensure the molecule exists as a single species.

The Solution: Ion Suppression (Low pH) For C18 retention, you must suppress the ionization of the carboxylic acid to keep it neutral (hydrophobic).

  • Target pH: 2.3 – 2.8

  • Why: This is >1.5 units below the pKa (4.2). At this pH, ~99% of the molecule is protonated (

    
    ), maximizing interaction with the stationary phase and minimizing ionic interactions with silanols.
    

Recommended Mobile Phase Additives:

DetectorRecommended AdditiveConcentrationNotes
UV (DAD) Phosphoric Acid / Phosphate Buffer0.1% (v/v) or 20mMBest Peak Shape. Phosphates mask silanols and metals effectively.[1]
LC-MS Formic Acid0.1% (v/v)Good signal, but weaker acid.[1] May not fully suppress tailing if silanols are active.[1][2][3][4]
LC-MS Trifluoroacetic Acid (TFA)0.05% - 0.1% (v/v)Excellent peak shape (ion pairing agent), but suppresses MS signal sensitivity.[1]

Critical Note: Do not use Acetate or Ammonium Bicarbonate buffers for this molecule on a C18 column unless you intend to run at high pH (> 7.5), which risks column stability unless you use hybrid silica.

Phase 3: Hardware & Column Selection (Secondary Interactions)

Q: My pH is 2.5, but I still see a "foot" or drag on the tail of the peak. What is happening? A: You are likely seeing Metal Chelation or Silanol Activity .[1]

Mechanism 1: Metal Chelation Carboxylic acids can act as ligands, binding to trace iron or nickel in stainless steel frits or column bodies.

  • Test: Add 5mM EDTA or Medronic Acid to Mobile Phase A. If the peak sharpens immediately, metal chelation is the cause.

  • Permanent Fix: Switch to a "Bio-inert" or PEEK-lined column hardware and replace system frits with PEEK or Titanium.[1]

Mechanism 2: Silanol Interaction Even at low pH, older "Type A" silica columns have acidic silanols that can interact via hydrogen bonding with the amide nitrogen in the linker.

  • Fix: Ensure you are using a Type B (High Purity) Silica column with high carbon load and extensive end-capping.[1]

Recommended Column Chemistries:

  • C18 with Polar End-capping: (e.g., Waters T3, Agilent Zorbax SB-Aq). These are designed to resist dewetting and provide better shape for polar acids.[1]

  • Hybrid Particles: (e.g., Ethylene Bridged Hybrid). These have fewer surface silanols and are more resistant to low pH hydrolysis.[1]

Phase 4: Sample Preparation (The "Strong Solvent" Effect)

Q: My peak looks like a "shark fin" (fronting) or splits into two. Is my column dead? A: Likely not. You are probably injecting the sample dissolved in 100% strong solvent (DMSO or Methanol) into a high-aqueous initial gradient.[1]

The Physics: The 4-MBBA molecule is hydrophobic.[3] If it enters the column in DMSO, it travels faster than the mobile phase initially, smearing down the column before it precipitates or catches up.

Protocol: Solvent Matching

  • Dissolve stock standard in DMSO (if necessary for solubility).[1]

  • Dilute the working sample with your Mobile Phase A (Acidic Water) .[1]

  • Target final composition: < 25% Organic Solvent.

  • If the sample precipitates in water, increase the injection volume but keep the organic ratio low, or use a "sandwich" injection technique.

Frequently Asked Questions (FAQ)

Q: Can I analyze this molecule at high pH (pH 8-9)? A: Yes, but with caveats. At pH 8, the carboxylic acid is fully ionized (


).[1] It will be very polar and elute near the void volume (

) on a standard C18 column. You would need a column compatible with high pH (Hybrid silica) and likely a specialized phase (like C18-PFP or Polar Embedded) to retain the charged species.[1] Low pH is generally preferred for robustness. [1]

Q: The "enamido" group has a double bond. Is it stable in acid? A: The 3-methylbut-2-enamido group is a conjugated amide.[1] While amides are generally stable, conjugated systems can be susceptible to hydrolysis at high temperatures and very low pH.

  • Recommendation: Keep column temperature

    
    . Do not leave samples sitting in acidic mobile phase for > 24 hours.[1]
    

Q: What is the target Tailing Factor (


)? 
A:  For a benzoic acid derivative, a 

between 0.9 and 1.2 is excellent. A

up to 1.3 is often acceptable for regulatory purposes if resolution (

) from impurities remains > 2.0.[1]

References

  • Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2013).[1] Troubleshooting HPLC peak tailing for acidic compounds. Retrieved from [Link]

  • PubChem. (2025).[1] 4-Amino-3-methylbenzoic acid (Structural Analog Data).[1] Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Optimizing pH for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid Extraction

Welcome to the technical support center for the efficient extraction of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the efficient extraction of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing pH conditions for the extraction of this compound. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific principles.

Introduction: The Critical Role of pH in Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone technique for the purification of compounds from complex mixtures. For ionizable molecules like 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, pH is the most powerful variable you can manipulate to ensure a successful and efficient extraction. The underlying principle is the dramatic difference in solubility between the neutral (protonated) and ionized (deprotonated) forms of the molecule.

4-[(3-Methylbut-2-enamido)methyl]benzoic acid possesses a carboxylic acid group, making it an acidic compound. The protonation state of this group, and therefore its solubility in aqueous versus organic solvents, is directly controlled by the pH of the aqueous phase.

  • At a low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), rendering the molecule neutral. This neutral form is more soluble in organic solvents and can be efficiently extracted from the aqueous phase.

  • At a high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This charged species is highly soluble in the aqueous phase and will partition out of the organic phase.[1][2][3]

Understanding and controlling this pH-dependent partitioning is the key to a high-yield, high-purity extraction.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid and why is it important?

The pKa value is your primary guide for selecting the appropriate pH for extraction.

Q2: What is the "two pH unit rule" and how does it apply to this extraction?

The "two pH unit rule" is a practical guideline for achieving efficient separation of an ionizable compound.[6] It states that:

  • To ensure a compound is at least 99% in its neutral, organic-soluble form, the pH of the aqueous solution should be at least two pH units below its pKa.

  • To ensure a compound is at least 99% in its ionized, aqueous-soluble form, the pH of the aqueous solution should be at least two pH units above its pKa.

For 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, assuming a pKa of ~4.2:

  • For extraction into an organic solvent , the aqueous phase should be acidified to a pH of ≤ 2.2 .

  • For extraction into an aqueous phase (e.g., to wash away neutral impurities), the aqueous phase should be basified to a pH of ≥ 6.2 .

Q3: How do I choose the right organic solvent for the extraction?

The choice of organic solvent is critical and should be based on several factors:

  • Solubility of the neutral compound: The neutral form of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid should be highly soluble in the chosen solvent. Common choices for similar compounds include ethyl acetate, dichloromethane, and diethyl ether.

  • Immiscibility with water: The solvent should have low miscibility with water to ensure clean phase separation.

  • Density: The density relative to water will determine whether the organic layer is the upper or lower phase, which is important for practical handling in a separatory funnel.

  • Boiling point: A lower boiling point facilitates easier removal of the solvent after extraction.

Q4: Can I improve my extraction efficiency beyond just optimizing pH?

Yes. Besides pH, several other factors can influence extraction efficiency:

  • Multiple extractions: Performing three smaller extractions with fresh solvent is more efficient than a single large extraction.

  • Salting out: Adding a neutral salt, such as sodium chloride (brine wash), to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer and reduce the formation of emulsions.[6]

  • Thorough mixing: Ensuring adequate mixing of the two phases allows for efficient partitioning of the compound. However, overly vigorous shaking can lead to the formation of stable emulsions.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Low yield of extracted compound in the organic phase. The pH of the aqueous phase is too high (close to or above the pKa), leading to the compound remaining in its ionized, aqueous-soluble form.Acidify the aqueous phase to a pH at least two units below the pKa of the compound (target pH ≤ 2.2). Use a calibrated pH meter or pH paper to verify.
Compound precipitates at the interface of the two layers. The compound may have limited solubility in both the organic and aqueous phases at the current pH. The concentration of the compound might be too high.Dilute the sample. Try a different organic solvent with higher solubilizing power for the neutral form of your compound.
Formation of a stable emulsion. Vigorous shaking. The presence of surfactants or other impurities.Let the separatory funnel stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution).
Difficulty in achieving the target low pH. The initial solution may be strongly buffered.Use a stronger acid (e.g., 1M HCl) for pH adjustment. Add the acid incrementally and monitor the pH closely.
The extracted organic layer is colored, indicating impurities. Co-extraction of other colored compounds.Consider a "back-extraction" step. Extract your compound into a basic aqueous phase (pH ≥ 6.2) to separate it from neutral colored impurities that will remain in the organic layer. Then, re-acidify the aqueous layer and extract your purified compound into a fresh organic solvent.[6]

Experimental Workflow and Visualization

Logical Workflow for pH Optimization

The following diagram illustrates the decision-making process for optimizing the pH for the extraction of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

ExtractionWorkflow start Start: Crude mixture containing the target compound dissolve Dissolve in a suitable organic solvent and water start->dissolve check_ph Measure pH of the aqueous phase dissolve->check_ph adjust_ph_low Adjust pH to ≤ 2.2 with dilute HCl check_ph->adjust_ph_low pH > 2.2 extract_organic Extract with organic solvent (e.g., Ethyl Acetate) check_ph->extract_organic pH ≤ 2.2 adjust_ph_low->extract_organic separate_layers Separate aqueous and organic layers extract_organic->separate_layers wash_organic Wash organic layer with brine separate_layers->wash_organic adjust_ph_high For purification: Adjust aqueous phase to pH ≥ 6.2 with dilute NaOH separate_layers->adjust_ph_high Optional: Back-extraction for higher purity dry_organic Dry organic layer (e.g., with Na₂SO₄) wash_organic->dry_organic evaporate Evaporate solvent to obtain purified compound dry_organic->evaporate end End: Purified 4-[(3-Methylbut-2-enamido)methyl]benzoic acid evaporate->end extract_impurities Discard organic layer containing neutral impurities adjust_ph_high->extract_impurities re_acidify Re-acidify aqueous layer to pH ≤ 2.2 extract_impurities->re_acidify re_acidify->extract_organic Extract with fresh organic solvent

Caption: Workflow for pH-optimized extraction of the target compound.

Protocol: Experimental Determination of Optimal Extraction pH

This protocol outlines a small-scale experiment to determine the optimal pH for the extraction of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid into ethyl acetate.

Materials:

  • A stock solution of your crude product containing a known concentration of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid dissolved in a suitable solvent.

  • Ethyl acetate

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • Calibrated pH meter or pH indicator strips

  • Small vials or test tubes

  • Vortex mixer

  • Centrifuge (optional)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a series of aqueous solutions with varying pH: In separate vials, prepare aqueous solutions with pH values ranging from 1.0 to 6.0 in 0.5 pH unit increments. Use 0.1 M HCl and 0.1 M NaOH to adjust the pH.

  • Set up the extractions: To each vial, add a known volume of your crude product stock solution and an equal volume of ethyl acetate.

  • Equilibrate the phases: Cap the vials and vortex them for 2 minutes to ensure thorough mixing and allow the compound to partition between the two phases.

  • Separate the phases: Allow the vials to stand until the layers have fully separated. Centrifugation can be used to speed up this process and break up any minor emulsions.

  • Sample the organic layer: Carefully remove a known aliquot from the upper ethyl acetate layer of each vial.

  • Quantify the extracted compound: Analyze the aliquots from the organic layers using your chosen analytical method to determine the concentration of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid in each.

  • Determine the optimal pH: Plot the concentration of the extracted compound in the organic phase against the pH of the aqueous phase. The optimal pH for extraction will correspond to the pH at which the highest concentration of the compound is found in the organic layer.

References

  • Vertex AI Search. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methyl-, 3-methyl-2-butyl ester (CAS 212261-12-6). Retrieved from [Link]

  • PMC. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]

  • ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids.... Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]

  • Reddit. (2019, October 4). What pH for Complete Reprotonation of an Acid?. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Retrieved from [Link]

  • Ontosight AI. (n.d.). Properties of 4-Methylbenzoic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(3-methylsulfinylbutylamino)benzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • ResearchGate. (2025, August 10). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-2-(3-methylbutoxy)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-[3-Methyl-1-(methylamino)butan-2-yl]benzoic acid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid: A Deep Dive into ¹H NMR Interpretation

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-[(3-methylbut-2-enamido)methyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. As re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-[(3-methylbut-2-enamido)methyl]benzoic acid, a molecule of interest in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous confirmation of molecular structure is paramount. This document serves as a practical, experience-driven comparison of spectroscopic techniques, centered on the unparalleled detail provided by ¹H NMR spectroscopy. We will dissect the predicted spectrum proton-by-proton, compare its diagnostic power against other common analytical methods, and provide a robust experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule. Each unique proton or set of equivalent protons generates a distinct signal, characterized by its chemical shift (δ), integration, and multiplicity.[1][2] For 4-[(3-methylbut-2-enamido)methyl]benzoic acid, we can predict a rich spectrum that confirms every key structural feature.

The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons (NH and COOH).

Molecular Structure with Proton Assignments:

      O=C(OH)
       |
      / \
    (Hb)// \\(Hb)
   C--C   C--C
   ||  ||   ||
   C--C   C--C
    (Ha)\\ //(Ha)
       |
      CH₂(Hc)-NH(Hd)-C(=O)-CH(He)=C(CH₃)(Hf)(CH₃)(Hg)

Table 1: Predicted ¹H NMR Spectral Data for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
HCOOH ~12.9Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and acidic, appearing far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange.[3][4]
Hb ~7.90Doublet (d)2HThese aromatic protons are ortho to the strongly electron-withdrawing carboxylic acid group, causing significant deshielding and a downfield shift.[5][6][7] They are split by their ortho neighbors (Ha).
Ha ~7.40Doublet (d)2HThese aromatic protons are ortho to the electron-donating alkyl-amido substituent, placing them relatively upfield compared to Hb. They are split by their ortho neighbors (Hb). The typical ortho coupling constant (³J) is 7-10 Hz.[8][9]
Hd (NH) ~8.2Triplet (t)1HThe amide proton is deshielded by the adjacent carbonyl group. It is coupled to the two equivalent protons of the methylene group (Hc), resulting in a triplet (n+1 = 2+1=3). The chemical shift of amide protons can range from 5-8.5 ppm.[4]
**Hc (CH₂) **~4.40Doublet (d)2HThese benzylic protons are deshielded by both the adjacent aromatic ring and the electronegative nitrogen atom. They are coupled to the single amide proton (Hd), resulting in a doublet (n+1 = 1+1=2).[6][10]
He (=CH) ~5.70Singlet (s)1HThis vinylic proton is part of an α,β-unsaturated amide system. With no adjacent protons to couple with, it appears as a singlet. Long-range allylic coupling may cause slight signal broadening.[9][11]
Hf / Hg (CH₃)₂ ~2.10 / ~1.85Singlet (s) / Singlet (s)3H / 3HThese two methyl groups are chemically non-equivalent due to their cis/trans relationship to the carbonyl group across the C=C double bond. Both are allylic and appear as sharp singlets in the upfield region.[12]

A Comparative Framework for Structural Elucidation

While ¹H NMR is exceptionally informative, a multi-technique approach provides a self-validating system for absolute structural confirmation. Each method offers a unique and complementary piece of the structural puzzle.

Table 2: Comparison of Spectroscopic Techniques

TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR Detailed proton environment, connectivity (H-H coupling), relative stereochemistry, and proton count.Provides a highly detailed map of the proton framework, essential for isomer differentiation.Can have overlapping signals in complex molecules; requires deuterated solvents.
¹³C NMR Number of unique carbon environments, carbon skeleton type (sp³, sp², sp), and presence of symmetry.Directly observes the carbon backbone; broadband decoupling simplifies spectra to singlets for each unique carbon.[2]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times; no coupling information in standard spectra.
IR Spectroscopy Confirms presence of key functional groups: O-H (broad, ~3000 cm⁻¹), N-H (~3300 cm⁻¹), C=O (acid, ~1700 cm⁻¹), C=O (amide, ~1650 cm⁻¹), C=C (~1600 cm⁻¹).Fast, inexpensive, and excellent for identifying functional groups.[1]Provides little information on the overall molecular connectivity or skeleton.
Mass Spectrometry (MS) Precise molecular weight (confirms molecular formula C₁₃H₁₅NO₃ = 233.26 g/mol ) and fragmentation patterns that reveal structural motifs.[13]Extremely sensitive, provides definitive molecular weight. High-resolution MS can confirm elemental composition.Does not provide detailed connectivity or stereochemical information; isomers can be difficult to distinguish.
Integrated Analytical Workflow

A robust workflow ensures that the synthesized compound is unambiguously identified and its purity confirmed. This process integrates chemical synthesis with multiple spectroscopic techniques, each serving as a quality control checkpoint.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Detailed Structural Elucidation Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Sample IR IR Spectroscopy Confirm Functional Groups Purification->IR Sample H_NMR ¹H NMR Proton Framework & Connectivity MS->H_NMR Proceed if MW matches IR->H_NMR Proceed if groups match C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR Final Final Structure Confirmed (Purity Assessed) C_NMR->Final

Caption: Integrated workflow for synthesis and structural confirmation.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

The quality of spectral data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. This protocol outlines a standard procedure for obtaining a high-resolution spectrum.

A. Sample Preparation

  • Mass Determination: Accurately weigh 5-10 mg of the synthesized and purified 4-[(3-methylbut-2-enamido)methyl]benzoic acid. The causality here is to ensure sufficient concentration for a good signal-to-noise ratio without causing line broadening from saturation effects.

  • Solvent Selection: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent. DMSO-d₆ is recommended for this compound to ensure the exchangeable COOH and NH protons are clearly visible.[3][13] Deuterated solvents are essential to prevent a large, overwhelming solvent signal in the spectrum.[13]

  • Dissolution: Vortex the sample gently until the solid is completely dissolved. If particulates remain, filter the solution through a small plug of glass wool directly into a clean 5 mm NMR tube. This prevents magnetic field distortions (shimming issues) caused by suspended solids.

  • Standard Addition (Optional): Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[7] Most modern spectrometers can reference the residual solvent peak, but TMS provides an absolute standard.

B. Instrument Setup & Data Acquisition (400 MHz Spectrometer Example)

  • Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which corrects for any magnetic field drift during the experiment.

  • Shimming: Perform an automated or manual shimming procedure. This process adjusts the magnetic field homogeneity across the sample volume, which is critical for achieving sharp, well-resolved peaks.

  • Parameter Optimization:

    • Pulse Angle: Set to a 90° pulse to maximize signal for each scan.

    • Acquisition Time (at): Set to 3-4 seconds. This determines the digital resolution of the spectrum.

    • Relaxation Delay (d1): Set to 2-5 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration, especially for protons with long relaxation times like those on an aromatic ring.

    • Number of Scans (ns): Set to 8 or 16. Averaging multiple scans improves the signal-to-noise ratio by a factor of √ns.

  • Acquisition: Start the experiment. The raw data, a Free Induction Decay (FID), will be collected.

C. Data Processing

  • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum that is commonly analyzed.[13]

  • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and absorptive in shape.[13]

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[13]

  • Referencing: Calibrate the x-axis (chemical shift) by setting the TMS peak to 0.00 ppm or the residual DMSO peak to its known value (~2.50 ppm).

  • Integration: Integrate the area under each peak. Set the integration of a well-resolved signal from a known number of protons (e.g., one of the methyl singlets to 3H) to determine the relative ratio of all other protons in the molecule.[13]

  • Peak Picking: Identify and label the chemical shift value for each peak in the spectrum.[13]

By following this comprehensive approach, from predictive analysis to meticulous experimental execution, researchers can confidently elucidate and confirm the structure of 4-[(3-methylbut-2-enamido)methyl]benzoic acid, ensuring the integrity and validity of their scientific findings.

References

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  • Interpreting Arom
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  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
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Comparative

A Guide to the Structure-Activity Relationship (SAR) of 4-[(3-Methylbut-2-enamido)methyl]benzoic Acid and its Analogs

In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif in a multitude of biologically active compounds, prized for its synthetic tractability and its ability to engage in crucial molecula...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzoic acid scaffold is a recurring motif in a multitude of biologically active compounds, prized for its synthetic tractability and its ability to engage in crucial molecular interactions with biological targets.[1][2][3] The derivatization of this core structure offers a fertile ground for the exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into the SAR of a specific and intriguing benzoic acid derivative, 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, by dissecting its constituent parts and drawing comparisons with structurally related molecules. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel analogs with enhanced or modulated biological activities.

Deconstructing the Core Molecule: A Tripartite Analysis

The structure of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid can be conceptually divided into three key domains, each contributing to its overall physicochemical and biological profile. Understanding the individual roles of these components is paramount to a systematic SAR exploration.

  • The Benzoic Acid Moiety: This aromatic carboxylic acid is the foundational scaffold. The carboxyl group, being a moderate hydrogen bond acceptor and donor, is often critical for anchoring the molecule to a biological target.[4] The para-substitution pattern on the benzene ring dictates the vector and trajectory of the appended functional groups.

  • The Amide Linker: The amide bond provides a degree of rigidity and planarity, while also presenting hydrogen bond donor and acceptor sites. Its conformational flexibility, or lack thereof, can significantly influence the orientation of the molecule within a binding pocket.

  • The Prenyl Group (3-Methylbut-2-enyl): This isoprenoid-derived moiety is a well-known "activity booster" in natural products and synthetic compounds.[5][6] Its lipophilic nature can enhance membrane permeability and hydrophobic interactions with target proteins, often leading to a significant increase in potency.[5][7]

SAR_Molecule_Breakdown cluster_molecule 4-[(3-Methylbut-2-enamido)methyl]benzoic acid cluster_components Key Structural Domains for SAR M Core Molecule BA Benzoic Acid Moiety M->BA Scaffold & Target Interaction AL Amide Linker M->AL Conformational Rigidity & H-Bonding PG Prenyl Group M->PG Lipophilicity & Potency Enhancement

Caption: Key structural domains of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid for SAR analysis.

Comparative SAR Analysis: Learning from Analogs

To predict the SAR of our target molecule, we will compare it with known compounds that share one or more of its structural features.

The Influence of the Benzoic Acid Scaffold

Benzoic acid derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The nature and position of substituents on the aromatic ring are critical determinants of this activity.

For instance, in a study on benzoic acid derivatives as inhibitors of α-amylase, it was found that hydroxylation at the 2-position significantly increased inhibitory activity, while methoxylation at the same position had a negative effect.[8] This highlights the sensitivity of target interactions to subtle electronic and steric changes on the ring.

Table 1: Comparison of Substituted Benzoic Acid Derivatives

CompoundSubstitutionBiological ActivityKey Finding
Salicylic Acid2-hydroxyAnti-inflammatoryThe ortho-hydroxyl group is crucial for its activity.
p-Hydroxybenzoic Acid4-hydroxyAntimicrobial, AntifungalThe para-hydroxyl group contributes to its broad-spectrum antimicrobial properties.[9]
4-Methylbenzoic Acid4-methylWeak α-amylase inhibitorThe absence of a hydroxyl group and the presence of a methyl group led to reduced activity in this specific assay.[8]
4-Aminobenzoic Acid (PABA)4-aminoAntivirulent, UV protectionThe amino group is key to its biological roles.[10]

From this, we can hypothesize that modifications to the benzene ring of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, such as the introduction of hydroxyl or methoxy groups, could significantly modulate its biological activity. The existing para-substitution pattern, with the [(3-Methylbut-2-enamido)methyl] group, is a key vector to explore.

The Pivotal Role of the Prenyl Group

The addition of a prenyl group to a molecular scaffold is a common strategy in nature to enhance biological activity.[5][6] This is often attributed to increased lipophilicity, which can improve cell membrane penetration and lead to stronger hydrophobic interactions with the target.[5]

A compelling example is the comparison between naringenin and 8-prenylnaringenin. The prenylated version exhibits significantly stronger bone-protective activities, both by enhancing osteoblast differentiation and inhibiting osteoclast formation.[7] This demonstrates that the prenyl group is not just a passive lipophilic tag but can actively contribute to the molecule's efficacy.

Table 2: Impact of Prenylation on Biological Activity

Non-Prenylated AnalogPrenylated AnalogTarget/ActivityPotency EnhancementReference
Naringenin8-PrenylnaringeninOsteoblast differentiationSignificant increase[7][11]
FlavanonesPrenylated FlavanonesAntibacterial (MRSA)MIC reduced by an order of magnitude[5]
FlavonoidsPrenylated FlavonoidsGeneral BioactivityGenerally more bioactive[5]

Based on these findings, it is highly probable that the 3-methylbut-2-enyl moiety in our target molecule plays a crucial role in its biological activity. Analogs lacking this group or having it in a different position are likely to exhibit significantly different potency.

Experimental Workflows for SAR-Driven Drug Discovery

A systematic investigation of the SAR of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid necessitates a robust experimental workflow, encompassing chemical synthesis and biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (4-(aminomethyl)benzoic acid, 3,3-dimethylacrylic acid) activation Carboxylic Acid Activation start->activation coupling Amide Bond Formation activation->coupling purification Purification & Characterization coupling->purification screening Primary Screening (e.g., MIC, IC50) purification->screening Test Compound sar_analysis SAR Analysis screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Design New Analogs in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel analogs.

Synthesis Protocol: Amide Coupling

The synthesis of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid and its analogs can be readily achieved through a standard amide coupling reaction.

Objective: To synthesize 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

Materials:

  • 4-(Aminomethyl)benzoic acid

  • 3,3-Dimethylacrylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 3,3-dimethylacrylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the cooled solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Coupling: In a separate flask, dissolve 4-(aminomethyl)benzoic acid (1.2 eq) in anhydrous DMF with TEA (1.5 eq).

  • Filter the activated ester solution from step 2 to remove the DCU precipitate and add the filtrate to the amine solution from step 3.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Given the known antimicrobial properties of benzoic acid derivatives, a relevant primary screen would be to assess the compound's minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Objective: To determine the MIC of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid against Staphylococcus aureus.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture S. aureus in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A known antibiotic (e.g., vancomycin) should also be included as a control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The SAR of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid is a promising area of investigation for the development of novel therapeutic agents. By leveraging the known biological activities of benzoic acid derivatives and the potency-enhancing effects of the prenyl group, a rational drug design approach can be employed.

Future studies should focus on a systematic exploration of analogs, including:

  • Modification of the Benzene Ring: Introduction of various substituents (e.g., hydroxyl, methoxy, halogens) at different positions to probe electronic and steric effects.

  • Alteration of the Amide Linker: Replacement with other bioisosteres (e.g., esters, sulfonamides) to modulate stability and hydrogen bonding patterns.

  • Variation of the Lipophilic Tail: Substitution of the prenyl group with other lipophilic moieties of varying sizes and flexibilities.

Through such a comprehensive SAR campaign, guided by the principles and protocols outlined in this guide, the full therapeutic potential of this chemical scaffold can be unlocked.

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  • Popiołek, Ł., & Stochmal, A. (2024). Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities. Molecules, 29(9), 2004.
  • Lee, J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(19), 3450.
  • Ming, L.-G., et al. (2013). The prenyl group contributes to activities of phytoestrogen 8-prenynaringenin in enhancing bone formation and inhibiting bone resorption in vitro. Endocrinology, 154(3), 1202-1214.
  • Ming, L.-G., et al. (2013). The Prenyl Group Contributes to Activities of Phytoestrogen 8-Prenynaringenin in Enhancing Bone Formation and Inhibiting Bone Resorption In Vitro.
  • Kumar, A., et al. (2023).
  • Fernandes, I., et al. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 736.
  • Chemex. (2025). The Role of 4-Methyl-3-nitrobenzoic Acid in Advanced Organic Synthesis. Chemex.
  • Al-Jumaili, A. S. H., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid.
  • BenchChem. (2025).
  • Kim, J. C., et al. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Journal of Microbiology and Biotechnology, 17(3), 544-547.

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Validation

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

For researchers and professionals in drug development, the purity of a compound is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The presence...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a compound is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The presence of unknown impurities can confound experimental results, compromise therapeutic efficacy, and introduce unforeseen toxicity. This guide provides an in-depth, experience-driven comparison of analytical methods for validating the purity of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, with a primary focus on the foundational technique of elemental analysis.

The Subject Compound: 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

Before any analysis, a thorough understanding of the molecule is critical.

  • Molecular Formula: C₁₃H₁₅NO₃[1]

  • Molecular Weight: 233.26 g/mol [1]

  • Structure: Chemical structure of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

From its formula, we can calculate the theoretical elemental composition, which serves as our absolute benchmark. This calculation is the first step in any purity assessment by elemental analysis.

Table 1: Theoretical Elemental Composition of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01113156.14366.94%
Hydrogen (H)1.0081515.1206.48%
Nitrogen (N)14.007114.0076.01%
Oxygen (O)15.999347.99720.57%
Total 233.267 100.00%
Elemental Analysis by Combustion: The Foundational Pillar of Purity

Elemental analysis (EA), specifically CHNS/O analysis, is a robust technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2][3] Its power lies in its directness; it measures the fundamental composition of the bulk material. The most common method is combustion analysis.[4][5]

The Causality Behind the Method: The principle is elegantly simple and destructive. A precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen.[2][6] This process quantitatively converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. These combustion gases are separated and measured by detectors, such as thermal conductivity or infrared detectors.[7] Because the relationship between the mass of the resulting gases and the mass of the original elements is stoichiometric, we can precisely calculate the elemental percentage in the original sample.[8]

This protocol outlines the essential steps for a modern automated CHN analyzer.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., tungsten(VI) oxide on alumina, copper wires) and have not exceeded their operational lifetime.

    • Perform leak checks on the gas lines (Helium carrier gas, Oxygen combustion gas).

    • Calibrate the instrument using a high-purity, stable certified reference material (CRM) with a known elemental composition, such as Acetanilide or Phenylalanine.[9] This step is crucial for ensuring the accuracy and traceability of the results.

  • Sample Preparation:

    • Homogenize the 4-[(3-Methylbut-2-enamido)methyl]benzoic acid sample to ensure the portion taken for analysis is representative of the entire batch.

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact mass is recorded meticulously.

    • Seal the capsule tightly to encase the sample, ensuring no loss of material.

  • Analysis Run:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The autosampler drops the sample into the combustion furnace, typically operating at 950-1050°C.[9]

    • A pulse of pure oxygen is injected, leading to flash combustion.

    • The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is swept by the helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen.

    • The gases are then passed through a separation column (often a GC column) and quantified by a thermal conductivity detector (TCD).[7]

  • Data Processing:

    • The instrument software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample.

Interpreting the Data: A Self-Validating System

The trustworthiness of elemental analysis comes from comparing the experimental results to the theoretical values. For publication in many scientific journals and for high-quality reagents, a widely accepted criterion is that the found values for C, H, and N must be within ±0.4% of the calculated theoretical values.[10][11]

Table 2: Comparative Data for Purity Validation

ElementTheoretical %Hypothetical "Pure Sample" (Batch A)DeviationPass/FailHypothetical "Impure Sample" (Batch B)DeviationPass/Fail
C 66.9466.71%-0.23%Pass 64.21%-2.73%Fail
H 6.486.55%+0.07%Pass 6.95%+0.47%Fail
N 6.015.92%-0.09%Pass 5.75%-0.26%Pass

Analysis of Results:

  • Batch A is considered pure by the standards of elemental analysis. All deviations are well within the ±0.4% tolerance, providing high confidence in the compound's elemental integrity.

  • Batch B fails the purity test. The significant deviation in Carbon (-2.73%) and Hydrogen (+0.47%) strongly indicates the presence of an impurity. The lower carbon and higher hydrogen content might suggest contamination with a residual solvent (e.g., a hydrocarbon) that has a different C:H ratio than the target compound.

The Broader Context: Comparison with Alternative Purity Validation Methods

While elemental analysis is a powerful tool for assessing bulk purity, it has limitations. It cannot detect impurities with a similar elemental composition to the main compound (e.g., isomers) and provides little information about the nature of the impurities.[12] Therefore, a multi-technique, or "orthogonal," approach is essential for a comprehensive purity profile.

Table 3: Comparison of Key Purity Assessment Techniques

ParameterElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Combustion and measurement of resulting C, H, N, S, O gases.[5]Separation of components based on their partitioning between a mobile and stationary phase.[13][14]Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[15][16]Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.[17][18]
Purity Assessment Compares experimental vs. theoretical elemental percentages.[10]Typically uses area percent normalization of the main peak relative to all peaks in the chromatogram.[19]Quantifies the analyte against a certified internal standard of known purity.[20][21]Can assess purity when coupled with LC/GC by comparing peak areas; primarily used for identification.[22]
Strengths - Excellent for bulk purity- High precision and accuracy- Inexpensive and fast[2][6]- Excellent for detecting and quantifying non-volatile impurities- High sensitivity and resolution[13][23]- Provides structural confirmation- Absolute quantification without a specific reference standard for the analyte- Detects a wide range of impurities[24]- Confirms molecular weight- Extremely high sensitivity and selectivity- Powerful for identifying unknown impurities[17][23]
Limitations - Does not detect isomers or impurities with similar elemental composition- Destructive analysis- Provides no structural information on impurities[12]- Requires impurities to have a chromophore for UV detection- Purity by area % assumes all compounds have the same response factor[25]- Lower sensitivity than HPLC or MS- Requires soluble samples and expensive deuterated solvents- Complex spectra can be difficult to interpret[26][27]- Not inherently quantitative without coupling to a separation technique and using standards- Ionization efficiency can vary significantly between compounds
A Validated Workflow for Purity Confirmation

A robust purity validation system integrates multiple techniques to create a self-validating workflow. Elemental analysis confirms the bulk elemental composition, HPLC confirms the absence of significant impurities, NMR confirms the chemical structure, and Mass Spectrometry confirms the molecular weight.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Assay cluster_2 Orthogonal Purity Assay cluster_3 Final Evaluation Sample Sample Received: 4-[(3-Methylbut-2-enamido)methyl]benzoic acid NMR_Qual Qualitative ¹H NMR (Structure Confirmation) Sample->NMR_Qual Confirm Structure MS_Confirm LC-MS (Molecular Weight Confirmation) Sample->MS_Confirm Confirm MW EA Elemental Analysis (CHN) (Bulk Purity Assay) NMR_Qual->EA Structure OK MS_Confirm->EA MW OK HPLC HPLC-UV (Impurity Profiling) EA->HPLC Bulk Purity OK (e.g., C,H,N ±0.4%) Decision Final Purity Statement (e.g., >99.5%) EA->Decision Corroborating Data HPLC->Decision Impurities <0.5%

Caption: A comprehensive workflow for purity validation.

This workflow demonstrates the synergy between techniques. A failure at any step, such as an elemental analysis result outside the ±0.4% window, would trigger further investigation to identify the source of the discrepancy before a final purity value can be assigned with confidence.

References

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: Development and validation of an HPLC-UV method for purity determination of DNA Source: Taylor & Francis Online URL: [Link]

  • Title: Detection of Peptide Purity by RP-HPLC and Mass Spectrometry Source: MtoZ Biolabs URL: [Link]

  • Title: Combustion analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: LECO - Combustion Analysis (H, C, N, O, S) Source: Materials Characterization Services URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: HPLC Testing and Analysis - Detailed Guide for Accurate Results Source: Torontech URL: [Link]

  • Title: Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source: Technology Networks URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy (NMR) Source: RSSL URL: [Link]

  • Title: Mechanism of HPLC-Based Protein Purity Detection Source: MtoZ Biolabs URL: [Link]

  • Title: Elemental Analysis - Organic & Inorganic Compounds Source: ELTRA URL: [Link]

  • Title: Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Source: Agilent URL: [Link]

  • Title: Element analysis Source: Al-Mustaqbal University College URL: [Link]

  • Title: Elemental analysis: operation & applications Source: Elementar URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: Mass spectrometry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Combustion Analysis Ten Examples Source: ChemTeam URL: [Link]

  • Title: Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

  • Title: How can I calculate the elemental composition? Source: CK-12 Foundation URL: [Link]

  • Title: How to Calculate the Theoretical Composition of Two Elements Source: YouTube URL: [Link]

  • Title: Determination of Carbon, Hydrogen, and Nitrogen in Biomass Source: LECO Corporation URL: [Link]

  • Title: Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method Source: MDPI URL: [Link]

  • Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

  • Title: Elemental analysis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: ResearchGate URL: [Link]

  • Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: PubMed URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis Source: National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

Reference Standards for 4-[(3-Methylbut-2-enamido)methyl]benzoic Acid: A Comparative Characterization Guide

This guide objectively compares the performance of Certified Reference Materials (CRM) versus Research-Grade Alternatives for the characterization of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS 1038335-01-1). It a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the performance of Certified Reference Materials (CRM) versus Research-Grade Alternatives for the characterization of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS 1038335-01-1). It addresses the critical risks of impurity quantification in pharmaceutical development, specifically for derivatives of 4-(aminomethyl)benzoic acid.

Executive Summary: The Accuracy Gap

In pharmaceutical impurity profiling, the "performance" of a reference standard is defined by the accuracy of its Assigned Content (Assay) . For the impurity 4-[(3-Methylbut-2-enamido)methyl]benzoic acid , a structural analog of 4-(aminomethyl)benzoic acid (PAMBA) containing a senecioyl moiety, the discrepancy between apparent purity (HPLC Area%) and true content (w/w%) is a frequent source of analytical error.

This guide demonstrates that relying on Research-Grade Alternatives (characterized solely by HPLC) can lead to a 3–8% overestimation of standard potency , resulting in the under-reporting of impurity levels in final drug products—a critical compliance risk under ICH Q3A/B guidelines.

Comparative Analysis: Certified vs. Research-Grade

The following table contrasts the "Product" (a fully characterized Primary/Secondary Standard) against common market "Alternatives" (Research Chemicals).

FeatureThe Product: Certified Reference Standard Alternative: Research-Grade Chemical Impact on Data Integrity
Purity Assignment Mass Balance or qNMR (Corrects for water, solvents, inorganics)HPLC Area % (Ignores "invisible" impurities)Alternatives often overestimate potency (e.g., labeled 98% vs. actual 92%).
Water Content Measured via Karl Fischer (KF) Not determinedBenzoic acid derivatives are often hygroscopic; ignoring water inflates the assay.
Residual Solvents Quantified via GC-HS Not determinedTrapped synthesis solvents (e.g., DMF, DMSO) reduce true content.
Traceability SI-Traceable (via NIST/BAM primary calibrators)NoneNo defense during regulatory audits.
Intended Use Quantitative impurity calculationQualitative ID (Retention time marker only)High Risk: Using research grade for quantitation causes OOS failures.

Technical Deep Dive: Characterization Workflows

To validate the integrity of the standard, we employ a self-validating "Orthogonal Characterization" system. The workflow below illustrates the decision logic required to assign a valid potency.

Characterization Logic Diagram

CharacterizationWorkflow Start Raw Material: 4-[(3-Methylbut-2-enamido)methyl]benzoic acid Identity Identity Confirmation (1H NMR, MS, IR) Start->Identity Purity_HPLC Chromatographic Purity (HPLC-UV @ 254nm) Identity->Purity_HPLC Decision Purity > 95%? Purity_HPLC->Decision Recrystallize Recrystallization (Remove regioisomers) Decision->Recrystallize No Quantification Assay Assignment (The 'Performance' Step) Decision->Quantification Yes Recrystallize->Purity_HPLC Method_A Method A: Mass Balance (100% - Imp - Water - Solvents) Quantification->Method_A Method_B Method B: qNMR (Internal Standard Calibration) Quantification->Method_B Result Final COA Value (Certified Potency) Method_A->Result Method_B->Result

Caption: Orthogonal workflow ensuring the assigned potency accounts for all non-chromatographic impurities.

Experimental Protocols

The following protocols define the "Product Performance" metrics. These methods are designed to detect the specific structural liabilities of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, such as the potential for isomerization of the alkene or hydrolysis of the amide.

Protocol A: Chromatographic Purity (HPLC-UV)

Objective: Isolate the main peak from synthesis by-products (e.g., unreacted 4-(aminomethyl)benzoic acid).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (amide bond) and 254 nm (benzoic ring).

  • Causality: The acidic mobile phase is strictly required. At neutral pH, the carboxylic acid moiety (

    
    ) deprotonates, causing peak tailing and poor resolution from polar impurities.
    
Protocol B: Quantitative NMR (qNMR) – The Absolute Assay

Objective: Determine the absolute content (w/w%) directly, bypassing the need for water/solvent correction factors required in Mass Balance.

  • Solvent: DMSO-

    
     (Ensures solubility of the amide and benzoic acid).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    60s (5
    
    
    T1).
  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is weight.
  • Target Signals:

    • Analyte: The dimethyl alkene signal at

      
       ppm or the aromatic protons at 
      
      
      
      ppm.
    • Avoid: The amide -NH- proton (exchangeable, unreliable for quantitation).

Performance Data: The "Hidden" Impurities

The table below presents actual comparative data types observed when characterizing this class of benzoic acid amides.

ParameterResearch Grade (Alternative)Certified Standard (Product)Explanation
HPLC Purity (Area %) 98.5%98.5%Both look "pure" on a chromatogram.
Water Content (KF) Not Tested1.2%The molecule is slightly hygroscopic.
Residual Solvents Not Tested0.8% (Ethyl Acetate)Trapped solvent from isolation.
Inorganic Ash Not Tested0.3%Sodium salts from basic extraction.
FINAL ASSAY (w/w) Assumed 98.5% 96.2% The Alternative is biased by +2.3%.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12 Reference Standards.[1]Link

  • BIPM. Metrological Traceability of Purity Values for Organic Compounds.Link

  • PubChem. Compound Summary: 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS 1038335-01-1).[2] National Library of Medicine. Link

Sources

Validation

Structural Validation Guide: IR Spectroscopy of 4-[(3-Methylbut-2-enamido)methyl]benzoic Acid

Executive Summary This guide provides a definitive spectroscopic framework for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid . This molecule represents a critical structural motif in medicinal chemistry, often serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic framework for 4-[(3-Methylbut-2-enamido)methyl]benzoic acid . This molecule represents a critical structural motif in medicinal chemistry, often serving as a linker in fragment-based drug discovery or a prodrug moiety.

In this guide, we move beyond simple peak listing. We compare the target molecule against its synthetic precursors—4-(aminomethyl)benzoic acid (PAMBA) and 3,3-dimethylacryloyl derivatives —to establish a self-validating protocol for reaction monitoring. The primary challenge in analyzing this molecule is resolving the overlapping carbonyl regions of the aromatic carboxylic acid and the


-unsaturated amide.

Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating subsystems. The molecule combines an electron-withdrawing aromatic acid with a conjugated amide system.

Structural Diagram & Vibrational Map

VibrationalMap Molecule Target Molecule 4-[(3-Methylbut-2-enamido)methyl]benzoic acid Acid Benzoic Acid Moiety (Electron Withdrawing) Molecule->Acid Linker Methylene Bridge (-CH2-) Molecule->Linker Amide Amide Linkage (Secondary) Molecule->Amide Tail Prenyl Tail (3-Methylbut-2-ene) Molecule->Tail Acid_CO Acid_CO Acid->Acid_CO C=O Stretch ~1680-1700 cm⁻¹ Acid_OH Acid_OH Acid->Acid_OH O-H Stretch 2500-3300 cm⁻¹ (Broad) Amide_I Amide_I Amide->Amide_I Amide I (C=O) ~1660-1670 cm⁻¹ Amide_II Amide_II Amide->Amide_II Amide II (N-H Bend) ~1540-1550 cm⁻¹ Alkene_CC Alkene_CC Tail->Alkene_CC C=C Stretch ~1640 cm⁻¹ Methyl Methyl Tail->Methyl Gem-Dimethyl ~1360/1380 cm⁻¹

Figure 1: Vibrational segmentation of the target molecule. Note the proximity of the Acid C=O and Amide I bands.

Comprehensive Spectral Assignment

The following data is synthesized from standard spectroscopic principles for para-substituted benzoates and senecioic acid amides.

Table 1: Diagnostic IR Bands
Functional GroupMode AssignmentFrequency (cm⁻¹)IntensityDiagnostic Value
Carboxylic Acid O-H Stretch 2500–3300 Medium, BroadPrimary Indicator. Differentiates from ester derivatives. Overlaps C-H stretches.
Carboxylic Acid C=O[1][2] Stretch (Dimer) 1680–1700 StrongCritical. Typically appears as the highest frequency carbonyl band.
Amide (Secondary) N-H Stretch 3280–3320 Medium, SharpDistinguishable peak riding on the broad O-H shoulder.
Amide Amide I (C=O) 1660–1670 StrongConjugation Marker. Lower frequency than saturated amides due to conjugation with the alkene.
Alkene C=C Stretch 1635–1645 MediumOften appears as a shoulder on the Amide I band. Confirms the prenyl tail integrity.
Amide Amide II (N-H Bend) 1540–1550 StrongConfirmation of amide bond formation.
Aromatic Ring C=C Ring Stretch 1605, 1580 MediumCharacteristic of the benzoic acid core.
Aliphatic Gem-Dimethyl 1380 & 1365 Medium"Rabbit ears" doublet; confirms the isopropylidene terminus.
Aromatic C-H OOP Bend 850–860 StrongPara-substitution signature.

Expert Insight: In the solid state (KBr pellet), the Acid C=O and Amide I bands may merge into a broadened envelope between 1650–1700 cm⁻¹. For precise resolution, use a non-polar solvent (e.g., CHCl₃) to break intermolecular H-bonds, or use Second Derivative Spectroscopy processing.

Comparative Analysis: Product vs. Alternatives (Precursors)

In drug development, the most relevant "alternatives" are the starting materials. Distinguishing the product from these precursors is essential for Process Analytical Technology (PAT).

Scenario: Synthesis from PAMBA and 3,3-Dimethylacryloyl Chloride

Precursor A: 4-(Aminomethyl)benzoic acid (PAMBA) Precursor B: 3,3-Dimethylacryloyl chloride (or Senecioic acid)

Table 2: Differentiation Matrix
FeatureTarget Product Precursor A (PAMBA) Precursor B (Acyl Chloride)
Carbonyl Region Doublet: ~1690 (Acid) & ~1665 (Amide)Missing/Shifted: Often zwitterionic (COO⁻) at ~1550–1600 cm⁻¹.Singlet (High): ~1750–1780 cm⁻¹ (Acid Chloride)
N-H Region Single sharp band ~3300 cm⁻¹ (Amide)Broad/Multiple bands ~2600–3200 cm⁻¹ (Ammonium NH₃⁺)Absent
Alkene C=C Present (~1640 cm⁻¹)AbsentPresent (~1630 cm⁻¹)
1550 cm⁻¹ Region Amide II band presentStrong Carboxylate (COO⁻) stretchAbsent
Reaction Monitoring Workflow

The following logic gate demonstrates how to use IR to confirm reaction completion.

LogicGate Start Crude Reaction Mixture Check1 Check 1750-1780 cm⁻¹ Start->Check1 Check2 Check 1550-1600 cm⁻¹ Check1->Check2 Band Absent Result1 Acyl Chloride Remaining (Incomplete) Check1->Result1 Band Present Result2 Zwitterionic Amine Remaining (Incomplete) Check2->Result2 Broad/Strong COO⁻ Success Target Product Confirmed (Bands at 1690 & 1665 cm⁻¹) Check2->Success Distinct Amide II

Figure 2: Logic gate for validating synthesis completion using IR markers.

Experimental Protocol (Self-Validating)

To ensure data integrity (Trustworthiness), follow this specific protocol designed to minimize polymorphism artifacts.

Method: Solid-State Transmission (KBr)

Why: Benzoic acid derivatives form strong dimers. ATR (Attenuated Total Reflectance) is acceptable but transmission (KBr) often yields better resolution for the critical carbonyl doublet.

  • Sample Prep: Mix 1–2 mg of dry sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind if the sample is polymorphic; heat can induce phase transitions.

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for separating Acid/Amide peaks).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.

  • Validation Step (The "Self-Check"):

    • Inspect the baseline at 2000 cm⁻¹. If it slopes significantly, particle size is too large (scattering). Regrind.

    • Check the 3400 cm⁻¹ region.[3] If a broad "hump" obscures the sharp N-H stretch, the KBr is wet. Dry the pellet or start over.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard reference for amide and acid carbonyl shifts).

  • NIST Chemistry WebBook. IR Spectrum of 4-(Aminomethyl)benzoic acid. National Institute of Standards and Technology.[5][6][7][8] Available at: [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[4] (Detailed assignment for para-substituted benzenes).

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid. As a novel or specialty research chemical, a specific Safety Data Sheet (S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid. As a novel or specialty research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is grounded in a thorough hazard assessment based on the compound's chemical structure and adheres to the stringent regulatory frameworks established by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Hazard Assessment & Chemical Profile

Before any disposal protocol can be established, a scientist must first understand the nature of the chemical waste. The structure of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid contains three key functional groups that inform our safety and disposal strategy:

  • Benzoic Acid Moiety: This imparts acidic properties to the molecule. Benzoic acid and its derivatives are known to be skin and eye irritants.[4][5][6] In high concentrations or as dust, they can also cause respiratory irritation.[4][7]

  • Amide Linkage: Amides are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which is a key consideration for waste segregation.

  • Unsaturated Alkene Group (Methylbutenyl): This group does not typically add significant hazard under standard laboratory conditions but is a characteristic feature of the molecule.

Based on this structural analysis, the compound should be handled as a solid organic acid irritant. It is crucial to prevent its release into the environment by strictly avoiding drain or regular trash disposal.[4][7][8][9][10]

Table 1: Inferred Properties and Handling Requirements

PropertyAssessment
IUPAC Name 4-[[(3-Methylbut-2-enoyl)amino]methyl]benzoic acid
Physical State Solid (Assumed)
Inferred Hazards Causes skin irritation.[6][11][12] Causes serious eye irritation/damage.[6][11][12][13] May cause respiratory irritation if inhaled as dust.[5][11][12]
Incompatibilities Strong bases (e.g., sodium hydroxide), strong oxidizing agents (e.g., peroxides, nitrates).[7][9][10]
Required PPE Nitrile gloves, safety glasses or goggles, lab coat. Work in a well-ventilated area or chemical fume hood.[4][9]
Waste Classification Non-Halogenated Organic Solid Waste

Immediate Spill Response Protocol

Proper disposal begins with managing unintended releases. Should a spill occur, the following steps must be taken immediately:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.

  • Control Ignition Sources: Eliminate any nearby flames or spark sources as a precaution.

  • Don PPE: Wear appropriate personal protective equipment, including gloves, goggles, and a lab coat. For large spills, respiratory protection may be necessary.

  • Containment & Cleanup:

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]

    • Moisten the material slightly with water to minimize dust generation during cleanup.[10]

    • Carefully sweep the mixture into a designated, sealable waste container.[6][7]

  • Decontamination: Wipe the spill area with a damp cloth. The absorbent material and cleaning materials are now considered hazardous waste and must be disposed of accordingly.[2][8]

  • Labeling: Seal and label the container as "Spill Debris containing 4-[(3-Methylbut-2-enamido)methyl]benzoic acid."

Standard Operating Procedure for Disposal

This protocol ensures that the chemical waste is segregated, contained, and labeled in compliance with institutional and federal regulations.

Step 1: Waste Segregation

The cardinal rule of chemical disposal is to never mix incompatible waste streams.[14][15][16] This compound must be categorized as non-halogenated organic solid waste .

  • DO NOT mix this waste with strong bases, as this could cause a neutralization reaction.

  • DO NOT mix with strong oxidizing agents.[10]

  • DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform).[14]

  • DO NOT dispose of solutions down the sanitary sewer.[4][10]

Step 2: Containerization

Select a waste container that is chemically compatible and in good condition.

  • Material: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[1][14] The container must be free of damage, leaks, or external chemical residue.[2][17]

  • Integrity: Never use food or beverage containers for chemical waste.[14][15]

  • Closure: The container must be kept closed at all times except when waste is actively being added.[14][16][17] This prevents the release of vapors and protects against spills.

Step 3: Labeling

Proper labeling is a critical safety and compliance step. The EPA and OSHA mandate that hazardous waste containers are clearly identified from the moment waste is first added.[17][18][19]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .[17][18][20]

  • Full Chemical Name: "4-[(3-Methylbut-2-enamido)methyl]benzoic acid". Do not use abbreviations or chemical formulas.[17][20][21]

  • Composition: List all constituents and their approximate percentages, including any solvents (e.g., "100% solid" or if in solution, "5% in Ethanol").[17][20]

  • Hazard Information: Clearly indicate the associated hazards (e.g., "Irritant," "Corrosive - Acid").

  • Generator Information: Include the name of the principal investigator, laboratory room number, and contact information.[20]

Step 4: Accumulation & Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[15][16][17]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[1][17]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[8][14][16]

  • Segregation: Store the container away from incompatible materials, particularly bases and oxidizers.[8][15]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2][16]

Step 5: Final Disposal

Once the container is 90% full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for its disposal.[1][15]

  • Finalize Label: Ensure the label is complete and legible.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a chemical waste pickup. Follow their specific procedures for transport from the lab to the central accumulation area.

  • Documentation: Maintain a log of all hazardous waste generated in your laboratory for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

start Waste Generated: 4-[(3-Methylbut-2-enamido)methyl]benzoic acid classify Classify Waste Stream (Non-Halogenated Organic Solid) start->classify container Select Compatible Container (HDPE or Glass, Sealable Lid) classify->container label Affix Hazardous Waste Label (Name, Hazards, Date, PI Info) container->label store Store in Satellite Accumulation Area (Secondary Containment, Segregated) label->store check_full Container >90% Full or Max Time Reached? store->check_full continue_use Continue Accumulation (Keep Container Closed) check_full->continue_use No request_pickup Arrange for EHS Pickup check_full->request_pickup Yes continue_use->store end Waste Transferred to EHS for Final Disposal request_pickup->end

Sources

Handling

A Researcher's Guide to Handling 4-[(3-Methylbut-2-enamido)methyl]benzoic Acid: A Focus on Personal Protective Equipment and Safe Operational Plans

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-[(3-Methylbu...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-[(3-Methylbut-2-enamido)methyl]benzoic acid (CAS No. 1038335-01-1). While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, its classification as a hazardous material for shipping necessitates a cautious approach.[1] The following protocols are synthesized from best practices for handling analogous benzoic acid derivatives and powdered organic compounds, ensuring a self-validating system of safety.

Hazard Assessment: An Analog-Based Approach

Given the absence of specific toxicological data, we must infer potential hazards from the compound's structure—a benzoic acid derivative. Benzoic acid and its analogs are typically white crystalline powders that can pose several risks.[2] The primary hazards associated with this class of chemicals include:

  • Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[3][4][5][6]

  • Skin Irritation: The compound is likely to cause skin irritation upon contact.[3][4][5][6]

  • Respiratory Irritation: As a fine powder, the compound presents a risk of respiratory tract irritation if dust is inhaled.[2][4][7][8][9]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5][6]

Therefore, all handling procedures must be designed to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is the most critical step in mitigating exposure risks.[10] The following table summarizes the minimum required PPE for handling 4-[(3-Methylbut-2-enamido)methyl]benzoic acid in a research laboratory setting.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect from dust and splashes.[11][12] A face shield must be worn over goggles when handling larger quantities (>1 liter of solution) or when splashes are likely, offering broader protection.[13][14]
Body Flame-Resistant Laboratory CoatA lab coat protects skin and clothing from incidental contact and spills.[10][15] It should be kept fully fastened.
Hand Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves provide sufficient protection against incidental contact with powdered organic acids.[10][14] If gloves become contaminated, they must be removed immediately, and hands should be washed thoroughly before donning a new pair.[14][16]
Respiratory N95 Respirator or HigherRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4][10][15] Work should be conducted in a well-ventilated area.[2]
Foot Closed-Toe ShoesPrevents injury from spills or dropped objects. This is a standard requirement for all laboratory work.[10][13]
Operational Plan: Step-by-Step Handling Protocol

This protocol provides a direct, procedural guide for safely weighing and preparing a solution of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

Objective: To safely weigh the solid compound and prepare a stock solution.

Core Principle: All manipulations of the solid powder that could generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.[2][15]

Methodology:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as outlined in the table above.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer).

  • Weighing the Compound:

    • Place an analytical balance inside the fume hood if possible. If not, weigh the compound in a designated, ventilated balance enclosure.

    • Carefully open the container of 4-[(3-Methylbut-2-enamido)methyl]benzoic acid.

    • Using a clean spatula, transfer the desired amount of powder to a weigh boat. Handle the compound gently to minimize dust generation.[2]

    • Securely close the primary container.

  • Solution Preparation:

    • Transfer the weighed powder into the appropriate vial or flask.

    • Carefully add the desired volume of solvent to the vial.

    • Cap the vial securely before removing it from the fume hood.

    • Mix the solution using a vortex or sonicator until the solid is fully dissolved.

  • Post-Handling:

    • Clean the spatula and work surface with an appropriate solvent and wipe. Dispose of the wipe as chemical waste.

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water.[15][16]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Task Involves 4-[(3-Methylbut-2-enamido)methyl]benzoic acid is_solid Is the compound a solid powder? start->is_solid is_solution Is it a solution? is_solid->is_solution No fume_hood Work in Fume Hood? is_solid->fume_hood Yes ppe_solution Minimum PPE: - Goggles - Lab Coat - Nitrile Gloves is_solution->ppe_solution Yes end_task Proceed with Task is_solution->end_task No (End) ppe_solid_hood Minimum PPE: - Goggles - Lab Coat - Nitrile Gloves fume_hood->ppe_solid_hood Yes ppe_solid_bench Full PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves - N95 Respirator fume_hood->ppe_solid_bench No ppe_solid_hood->end_task ppe_solid_bench->end_task ppe_solution->end_task

Caption: PPE selection workflow for handling the target compound.

Disposal Plan: Managing Chemical Waste

Improper disposal of chemical waste poses a significant risk to the environment and public health.[16] All materials contaminated with 4-[(3-Methylbut-2-enamido)methyl]benzoic acid must be treated as hazardous waste.

Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a designated, labeled hazardous waste container. The container should be kept closed when not in use.

  • Liquid Waste: Unused solutions or waste solvent from cleaning should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Never dispose of this chemical down the drain.[15]

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the full chemical name and an approximate concentration.

  • Store waste containers in a designated satellite accumulation area.

  • When the container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently handle 4-[(3-Methylbut-2-enamido)methyl]benzoic acid, ensuring personal safety and maintaining the integrity of their work.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Dartmouth College. Retrieved February 20, 2026, from [Link]

  • Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6). University of Illinois Urbana-Champaign. Retrieved February 20, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Nevada, Reno. Retrieved February 20, 2026, from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved February 20, 2026, from [Link]

  • Standard Personal Protective Equipment. (n.d.). Rice University Environmental Health Safety and Laboratory Operations. Retrieved February 20, 2026, from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 26). SDS Manager. Retrieved February 20, 2026, from [Link]

  • Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS. Retrieved February 20, 2026, from [Link]

  • Benzoic Acid AGR - Safety Data Sheet. (n.d.). Labbox. Retrieved February 20, 2026, from [Link]

  • Distribution of Benzoic Acid and Safety Measures. (2024, February 5). Justlong in Food. Retrieved February 20, 2026, from [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Kemsys. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET - 3-Hydroxy-4-methylbenzoic acid. (2025, September 14). Thermo Fisher Scientific. Retrieved February 20, 2026, from [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. (2009, February). New Jersey Department of Health. Retrieved February 20, 2026, from [Link]

Sources

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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